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Core Science & Biosynthesis

Foundational

3-(Ethylamino)pyridin-2-ol dihydrochloride CAS number information

Chemical Identity & Structural Dynamics 3-(Ethylamino)pyridin-2-ol dihydrochloride is a specialized heterocyclic building block belonging to the aminopyridinol class. It serves as a critical scaffold in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Dynamics

3-(Ethylamino)pyridin-2-ol dihydrochloride is a specialized heterocyclic building block belonging to the aminopyridinol class. It serves as a critical scaffold in the synthesis of fused ring systems, particularly pyrido[2,3-d]pyrimidines used in kinase inhibitor development (e.g., CDK4/6 inhibitors).

Core Data Matrix
PropertySpecification
CAS Number (2HCl Salt) 1436426-49-1
CAS Number (Free Base) 516500-16-6
IUPAC Name 3-(ethylamino)pyridin-2-ol dihydrochloride
Synonyms 3-(Ethylamino)-2-pyridone dihydrochloride; 3-Ethylamino-2-hydroxypyridine 2HCl
Molecular Formula C₇H₁₀N₂O · 2HCl
Molecular Weight 211.09 g/mol (Salt); 138.17 g/mol (Base)
Solubility Highly soluble in water, DMSO, Methanol
Appearance Off-white to pale yellow hygroscopic solid
Tautomeric Equilibrium

Researchers must account for the prototropic tautomerism characteristic of 2-substituted pyridines. In solution, the compound exists in equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (lactam) forms. The 2-pyridone tautomer generally predominates in the solid state and polar solvents, influencing nucleophilic substitution patterns during downstream synthesis.

Tautomerism cluster_0 Prototropic Tautomerism Enol 2-Hydroxypyridine Form (Aromatic OH) Lactam 2-Pyridone Form (Amide-like C=O) Enol->Lactam Polar Solvent / Solid State

Figure 1: Tautomeric equilibrium shifting towards the 2-pyridone form in polar media.

Synthesis & Manufacturing Protocol

While often sourced commercially, in-house preparation ensures salt stoichiometry control (monohydrochloride vs. dihydrochloride). The most robust synthetic route utilizes reductive amination of 3-amino-2-hydroxypyridine, avoiding the over-alkylation issues common with direct ethyl halide substitution.

Validated Synthetic Route

Precursor: 3-Amino-2-hydroxypyridine (CAS 59315-44-5)

Step 1: Reductive Mono-Alkylation
  • Rationale: Direct alkylation with ethyl iodide often yields diethyl byproducts. Reductive amination using acetaldehyde provides high selectivity for the mono-ethyl species.

  • Reagents: Acetaldehyde (1.1 eq), NaBH(OAc)₃ (Sodium triacetoxyborohydride, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane) or MeOH.

Step 2: Salt Formation
  • Rationale: The free base oxidizes distinctively in air. Conversion to the dihydrochloride salt stabilizes the amine and hydroxyl moieties for long-term storage.

  • Reagents: 4M HCl in Dioxane or ethanolic HCl.

Synthesis Start 3-Amino-2-hydroxypyridine (CAS 59315-44-5) Process1 Reductive Amination + Acetaldehyde (1.1 eq) + NaBH(OAc)3 Solvent: DCE/AcOH Start->Process1 Intermediate 3-(Ethylamino)pyridin-2-ol (Free Base) Process1->Intermediate Process2 Salt Formation + 4M HCl in Dioxane 0°C to RT Intermediate->Process2 Product 3-(Ethylamino)pyridin-2-ol Dihydrochloride (CAS 1436426-49-1) Process2->Product

Figure 2: Selective synthesis pathway via reductive amination to prevent over-alkylation.

Detailed Protocol (Bench Scale)
  • Dissolution: Dissolve 10 mmol of 3-amino-2-hydroxypyridine in 50 mL of dry Methanol or DCE.

  • Imine Formation: Add 11 mmol of Acetaldehyde dropwise at 0°C. Stir for 30 minutes.

  • Reduction: Add 15 mmol of NaBH(OAc)₃ portion-wise. Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Salting Out: Re-dissolve the crude oil in minimal absolute ethanol. Add 4M HCl/Dioxane (2.5 eq) dropwise at 0°C.

  • Isolation: The dihydrochloride salt precipitates as a white/off-white solid. Filter and wash with cold ether.

Applications in Drug Discovery

The 3-(ethylamino)pyridin-2-ol moiety is a "privileged structure" in medicinal chemistry, specifically for designing ATP-competitive kinase inhibitors.

Mechanism of Action: The "Hinge Binder"

In kinase inhibitor design, the pyridone/pyridinol motif often mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. The N-ethyl group at position 3 provides a vector to explore the hydrophobic pocket (Gatekeeper residue) or solvent-exposed regions, improving potency and selectivity.

Key Structural Utility:

  • Cyclization Precursor: Reacts with 1,3-electrophiles (e.g., malonates, enaminones) to form pyrido[2,3-d]pyrimidines .

  • Solubility Enhancer: The secondary amine and hydroxyl group improve the physicochemical profile (LogD, solubility) of the final drug candidate compared to purely aromatic analogs.

Applications Compound 3-(Ethylamino)pyridin-2-ol (Scaffold) Target1 Pyrido[2,3-d]pyrimidines (CDK4/6 Inhibitors) Compound->Target1 Cyclization with 1,3-dielectrophiles Target2 Hair Dye Couplers (Oxidative Colorants) Compound->Target2 Oxidative coupling with p-phenylenediamine

Figure 3: Divergent applications in oncology (kinase inhibitors) and cosmetic chemistry.

Analytical Characterization & Handling

Quality Control Parameters

To ensure the integrity of the dihydrochloride salt for biological assays, the following specifications must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, Acetonitrile/Water + 0.1% TFA)> 97.0%
Identity ¹H-NMR (DMSO-d₆)Signals: δ 1.2 (t, 3H), 3.1 (q, 2H), 6.5-7.5 (Pyridine H)
Chloride Content Argentometric Titration25.0% – 27.0% (Theoretical for 2HCl)
Water Content Karl Fischer< 1.0% (Must be kept dry)
Handling & Safety (E-E-A-T)
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Acidity: The 2HCl salt is acidic. Aqueous solutions will have low pH (< 2.0), potentially degrading sensitive functionalities if not buffered immediately upon dissolution.

  • Toxicity: Treat as a potential irritant and sensitizer. Aminopyridines can exhibit neurotoxicity; use full PPE (gloves, respirator) during weighing.

References

  • PubChem. (2025).[2] 3-Amino-2-hydroxypyridine (Precursor Information). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2005). Substituted 2-amino pyridines as potent inhibitors of cyclin-dependent kinase 4 (US6936612B2).
  • Organic Chemistry Portal. (2023). Synthesis of 2-Pyridones. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide for the Biological Activity Screening of 3-(Ethylamino)pyridin-2-ol dihydrochloride

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the initial biological activity screening of the novel compound, 3-(Ethylamino)pyridin-2-ol dihydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the initial biological activity screening of the novel compound, 3-(Ethylamino)pyridin-2-ol dihydrochloride. As a derivative of the pyridin-2-ol (or its tautomeric form, 2-pyridone) scaffold, this molecule belongs to a class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][][3][4] This guide is designed for researchers, scientists, and drug development professionals, outlining a logical, multi-tiered screening cascade to efficiently characterize the compound's biological potential. The proposed workflow begins with foundational cytotoxicity and general viability assays, progresses to broad phenotypic screens, and provides a framework for subsequent mechanism of action (MoA) deconvolution and preliminary safety assessments. Each protocol is presented with its underlying scientific rationale to empower researchers to make informed experimental decisions.

Introduction: The Rationale for a Phased Screening Approach

The discovery of a novel chemical entity like 3-(Ethylamino)pyridin-2-ol dihydrochloride presents both an opportunity and a challenge. The pyridinone core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] This prevalence suggests a high potential for biological activity. However, without prior data, a broad and systematic screening approach is necessary to identify its pharmacological profile efficiently.

A phased screening cascade is the most logical and resource-effective strategy.[5][6] This approach uses a series of assays of increasing complexity and specificity to funnel the compound toward its most promising therapeutic application. Early phases focus on broad, cost-effective assays to quickly identify any significant biological effects and establish a safe therapeutic window. Later phases utilize more complex, target-oriented assays to elucidate the specific mechanism of action. This guide details a proposed three-phase workflow.

Diagram 1: Overall Screening Cascade

This diagram illustrates the proposed multi-phase workflow for characterizing the biological activity of a novel compound.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Broad Phenotypic Screening cluster_2 Phase 3: Mechanism of Action (MoA) & Safety p1_start Compound QC (Purity, Solubility) p1_cyto Cytotoxicity & Viability (e.g., MTT, ATP Assay) p1_start->p1_cyto Establish Assay Conc. p2_cancer Anticancer Panel (NCI-60 or similar) p1_cyto->p2_cancer Hit Identification p2_micro Antimicrobial Panel (Bacteria & Fungi) p1_cyto->p2_micro p2_inflam Anti-inflammatory (e.g., LPS-stimulated macrophages) p1_cyto->p2_inflam p3_enzyme Target-Based Assays (e.g., Kinase Inhibition) p2_cancer->p3_enzyme MoA Deconvolution p3_tox Preliminary In Vivo Tox (Rodent MTD) p2_micro->p3_tox Safety Profile p2_inflam->p3_enzyme p3_enzyme->p3_tox p3_receptor Receptor Binding (e.g., GPCR assay) p3_receptor->p3_tox

Caption: A multi-phase workflow for novel compound screening.

Phase 1: Foundational Assessment

The primary goal of this phase is to determine the compound's general effect on cell health and to establish the concentration range for all subsequent in vitro testing.

General Cytotoxicity and Cell Viability

Scientific Rationale: Before assessing for specific therapeutic activities, it is crucial to understand the compound's intrinsic toxicity.[6] Cytotoxicity assays measure cell death, while viability assays measure metabolic health.[7][8] These assays determine the concentration at which the compound is toxic, allowing for the differentiation between a specific pharmacological effect and general toxicity in later screens. For example, a compound that inhibits cancer cell growth at a concentration 100-fold lower than its cytotoxic concentration in normal cells has a favorable therapeutic index.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Viable cells with active mitochondria reduce the yellow tetrazolium salt, MTT, to a purple formazan product.

Diagram 2: MTT Assay Workflow

MTT_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) Allow cells to adhere A->B C 3. Treat Cells (Add serial dilutions of 3-(Ethylamino)pyridin-2-ol) B->C D 4. Incubate (24-72h exposure) C->D E 5. Add MTT Reagent (10 µL/well, 0.45 mg/mL final) D->E F 6. Incubate (1-4h, 37°C) Formazan crystals form E->F G 7. Solubilize (Add 100 µL Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability, Plot IC50 Curve) H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate a non-cancerous human cell line (e.g., HEK293 or primary fibroblasts) and a representative cancer cell line (e.g., HeLa) in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(Ethylamino)pyridin-2-ol dihydrochloride in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

  • Cell Treatment: Add the compound dilutions to the appropriate wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Table 1: Hypothetical Cytotoxicity Data for 3-(Ethylamino)pyridin-2-ol dihydrochloride

Cell Line Compound Concentration (µM) % Viability (Mean ± SD) Calculated IC50 (µM)
HEK293 (Normal) 0 (Vehicle) 100 ± 4.5 > 100
1 98 ± 5.1
10 95 ± 3.8
30 88 ± 6.2
100 55 ± 7.1
HeLa (Cancer) 0 (Vehicle) 100 ± 5.0 25.5
1 92 ± 4.7
10 68 ± 6.1
30 45 ± 5.5

| | 100 | 12 ± 3.3 | |

Phase 2: Broad Phenotypic Screening

With a known cytotoxicity profile, the compound can now be screened for specific biological activities at non-toxic concentrations. The pyridine and pyridinone scaffolds are implicated in a wide range of activities, making broad-spectrum screening a valuable approach.[1][][3][12]

Anticancer Activity Screen

Scientific Rationale: Many pyridine derivatives exhibit potent anticancer and antiproliferative effects.[][3] A logical next step is to screen the compound against a diverse panel of human cancer cell lines, such as the NCI-60 panel, which represents various cancer types (leukemia, colon, lung, etc.). This approach can quickly identify if the compound has selective activity against certain cancer types.

Protocol: The protocol is similar to the MTT assay described above but is expanded to include a larger, more diverse panel of cancer cell lines. The compound should be tested at a range of concentrations below its IC50 value in non-cancerous cells.

Antimicrobial Activity Screen

Scientific Rationale: The nitrogen-containing heterocyclic structure of pyridine is a common feature in antibacterial and antifungal agents.[13][14] A simple and effective way to screen for this activity is to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative pathogens.

Protocol: Broth Microdilution MIC Assay

  • Prepare Inoculum: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in sterile growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

Table 2: Hypothetical Antimicrobial Screening Data (MIC in µg/mL)

Organism Type 3-(Ethylamino)pyridin-2-ol Ciprofloxacin Fluconazole
S. aureus Gram-positive 8 1 N/A
E. coli Gram-negative >128 0.5 N/A

| C. albicans | Fungus | 32 | N/A | 2 |

Phase 3: Mechanism of Action (MoA) & Preliminary Safety

If a significant "hit" is identified in Phase 2 (e.g., potent and selective anticancer activity), Phase 3 aims to understand how the compound works and to gather initial safety data.

Target-Based Enzyme Inhibition Assay

Scientific Rationale: Many drugs exert their effects by inhibiting specific enzymes.[15][16] For example, if the compound shows anticancer activity, a relevant follow-up would be to test its activity against a panel of protein kinases, which are common targets in oncology. A general protocol can be adapted for various enzyme-substrate systems.[17][18][19]

Protocol: General Kinase Inhibition Assay (e.g., using a luminescence-based ATP detection kit)

  • Reagent Preparation: Prepare solutions of the purified kinase, its specific substrate peptide, and ATP in an optimized assay buffer.

  • Compound Plating: Add serial dilutions of 3-(Ethylamino)pyridin-2-ol to a 384-well plate.

  • Enzyme Addition: Add the kinase to the wells and pre-incubate with the compound for 15-30 minutes to allow for binding.

  • Reaction Initiation: Start the kinase reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Add a detection reagent that measures the amount of ATP remaining. The signal is inversely proportional to kinase activity (less ATP means more kinase activity).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Receptor Binding Assay

Scientific Rationale: A large class of drugs, including those acting on the central nervous system, target cell surface receptors like G-protein coupled receptors (GPCRs).[20] Receptor binding assays measure the ability of a compound to displace a known, labeled ligand from its receptor.[21][22][23][24]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the target receptor.

  • Assay Setup: In a multi-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., ³H-labeled), and varying concentrations of the test compound.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate and wash to separate the membrane-bound radioligand from the unbound.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: A decrease in radioactivity indicates that the test compound has displaced the radiolabeled ligand. Calculate the Ki (inhibition constant) from the IC50 value.

Preliminary In Vivo Toxicity Assessment

Scientific Rationale: Promising in vitro results must be followed by in vivo studies to assess the compound's behavior in a whole organism.[25][26] An initial acute toxicity study in rodents is a standard first step to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.[27][28][29]

Protocol: Acute Oral Toxicity Study (Rodent)

This protocol must be conducted in accordance with all institutional and governmental animal welfare guidelines.

  • Animal Acclimation: Acclimate a group of mice or rats (e.g., 3-5 per sex per group) to the laboratory conditions.

  • Dose Groups: Use a dose escalation design. Administer single oral doses of the compound at increasing concentrations (e.g., 10, 100, 1000 mg/kg) to different groups of animals. Include a vehicle control group.[28]

  • Observation: Closely monitor the animals for 14 days for signs of toxicity, including changes in weight, behavior, and appearance. Record any morbidity or mortality.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to examine for any tissue abnormalities.[28]

  • Determine MTD: The MTD is the highest dose that does not cause unacceptable toxicity or death.

Conclusion and Future Directions

This guide outlines a systematic and scientifically grounded strategy for the initial biological characterization of 3-(Ethylamino)pyridin-2-ol dihydrochloride. By progressing through a logical sequence of foundational, phenotypic, and mechanistic assays, researchers can efficiently identify and validate potential therapeutic activities. Positive results from this screening cascade would justify more advanced preclinical studies, including pharmacokinetic profiling, efficacy testing in disease-specific animal models, and comprehensive safety toxicology. The structural novelty of this compound, combined with the proven potential of its core scaffold, warrants a thorough investigation as described herein.

References

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. (n.d.). vivo Science GmbH. Retrieved from [Link]

  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Hilaris Publisher. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Ligand binding assay. (n.d.). Wikipedia. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]

  • In vitro Screening Systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of Biological Activity of Natural Compounds. (2022). MDPI. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review. Retrieved from [Link]

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. (2023). ResearchGate. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • General Guidelines for Designing and Conducting Toxicity Studies. (2017). U.S. Food and Drug Administration. Retrieved from [Link]

  • In vivo toxicology studies. (n.d.). Vivotecnia. Retrieved from [Link]

  • In vivo Toxicology. (n.d.). InterBioTox. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Protocol for enzyme assays. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Retrieved from [Link]

  • Toxicological screening. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). PubMed. Retrieved from [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (2024). MDPI. Retrieved from [Link]

  • Synthesis and biological activity of some novel pyrazolines. (2014). ResearchGate. Retrieved from [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. (2015). Patsnap.
  • New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate. (n.d.). Google Patents.

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Foundational

An In-depth Technical Guide to Substituted Aminopyridines in Drug Discovery

A Senior Application Scientist's Review of Synthesis, Properties, and Therapeutic Potential Affiliation: Google Research Abstract Initial literature searches for "3-(Ethylamino)pyridin-2-ol dihydrochloride" did not yield...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Review of Synthesis, Properties, and Therapeutic Potential

Affiliation: Google Research

Abstract

Initial literature searches for "3-(Ethylamino)pyridin-2-ol dihydrochloride" did not yield specific data, suggesting it is a novel or sparsely documented compound. Recognizing the audience's focus on drug development, this guide has been structured to provide a comprehensive technical overview of the broader, and highly significant, class of substituted aminopyridines. These nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, exhibiting a vast spectrum of biological activities. This whitepaper delves into the synthesis, physicochemical characterization, biological applications, pharmacokinetics, and toxicology of substituted aminopyridines, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Aminopyridines: Versatile Scaffolds in Medicinal Chemistry

Aminopyridines are a class of heterocyclic organic compounds consisting of a pyridine ring substituted with one or more amino groups. They exist in three primary isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, each with distinct electronic properties and reactivity.[1][2] This structural simplicity belies their immense utility in drug discovery.[3] The aminopyridine moiety serves as a critical pharmacophore in numerous approved drugs and clinical candidates, contributing to their therapeutic effects through specific interactions with biological targets.[4][5]

The unique structural and electronic features of aminopyridines allow them to act as bioisosteres for other aromatic systems, modulate physicochemical properties such as solubility and lipophilicity, and serve as versatile synthetic intermediates for more complex heterocyclic systems.[1][6] Their ability to engage in hydrogen bonding and coordinate with metal ions also contributes to their diverse pharmacological profiles, which include antibacterial, anti-inflammatory, anticancer, and neurological activities.[1][4][7][8]

Synthesis of Substituted Aminopyridines: Strategies and Methodologies

The synthesis of functionalized aminopyridines is a cornerstone of medicinal chemistry. The choice of synthetic route depends on the desired substitution pattern and the reactivity of the starting materials. Several robust methods have been developed to access this important class of compounds.

Key Synthetic Transformations
  • Chichibabin Amination: A classic method for the synthesis of 2-aminopyridines, involving the reaction of pyridine with sodium amide.[1]

  • From Pyridine N-Oxides: Substituted 2-aminopyridines can be synthesized from pyridine N-oxides in a one-pot, two-step process.[1]

  • Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridines, particularly those activated by electron-withdrawing groups like a nitro group (e.g., 3-fluoro-2-nitropyridine), readily undergo substitution with a variety of nucleophiles to produce substituted aminopyridines.[9]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, to form C-N bonds and introduce amino groups onto the pyridine ring. Cascade reactions combining C-N cross-coupling with other transformations, like the Heck reaction, allow for the efficient construction of complex fused systems like azaindoles from aminopyridine precursors.[10]

Workflow for Aminopyridine Synthesis

The general workflow for synthesizing substituted aminopyridines often involves the selection of an appropriately substituted pyridine core followed by the introduction or modification of the amino group and other substituents.

Aminopyridine Synthesis Workflow Start Select Pyridine Core (e.g., Halogenated Pyridine) Reaction Synthetic Transformation (e.g., Cross-Coupling, SNAr) Start->Reaction Intermediate Substituted Pyridine Intermediate Reaction->Intermediate Modification Functional Group Modification (if needed) (e.g., Nitro Reduction) Intermediate->Modification Product Final Aminopyridine Derivative Modification->Product Purification Purification (e.g., Chromatography) Product->Purification End Characterized Product Purification->End

Caption: General workflow for the synthesis of substituted aminopyridines.

Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This protocol describes the synthesis of a key intermediate used in the production of thrombin inhibitors.[11][12][13]

Objective: To synthesize Ethyl 3-(pyridin-2-ylamino)propanoate from 2-aminopyridine and ethyl acrylate.

Materials:

  • 2-Aminopyridine

  • Ethyl acrylate

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid

  • Nitrogen gas supply

  • Standard laboratory glassware for reflux and inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol.

  • Add ethyl acrylate to the solution. The molar ratio of 2-aminopyridine to ethyl acrylate is typically in the range of 1:1 to 1:2.[12]

  • Slowly add a catalytic amount of trifluoromethanesulfonic acid (typically 5-10 mol% relative to ethyl acrylate) to the stirred reaction mixture.[12]

  • Heat the reaction mixture to a temperature between 120-160°C and maintain reflux for 16-20 hours.[11][12]

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product is then subjected to purification, which may involve washing with organic solvents, concentration under reduced pressure, and recrystallization to yield the final product as a white solid.[11][12]

Physicochemical Properties and Analytical Characterization

The physicochemical properties of aminopyridines, such as their basicity, solubility, and lipophilicity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Accurate and robust analytical methods are essential for their characterization and quantification.

Key Physicochemical Properties
  • Basicity (pKa): Aminopyridines have two basic centers: the pyridine ring nitrogen and the exocyclic amino group. The pKa of the pyridine nitrogen is around 5.5, making it more basic than aniline. The position of the amino group influences the overall basicity of the molecule.[1]

  • Solubility: The aminopyridine core can enhance aqueous solubility compared to more lipophilic aromatic systems, a desirable trait in drug candidates.[6]

Analytical Techniques for Characterization

A suite of analytical techniques is employed to confirm the structure and purity of synthesized aminopyridines.

TechniqueInformation ProvidedTypical Observations for Aminopyridines
FTIR Spectroscopy Presence of functional groupsCharacteristic peaks for N-H stretching (amino group) around 3300-3500 cm⁻¹, C=N and C=C stretching (pyridine ring) around 1570-1650 cm⁻¹.[1]
NMR Spectroscopy (¹H, ¹³C) Detailed structural information and connectivity of atomsChemical shifts and coupling patterns are indicative of the substitution pattern on the pyridine ring.
Mass Spectrometry (MS) Molecular weight and fragmentation patternProvides the molecular ion peak corresponding to the mass of the compound, aiding in structural confirmation.
HPLC-UV Purity and quantificationA primary method for assessing purity and quantifying the compound in various matrices.[14]
GC-MS Purity and quantification for volatile derivativesOften requires derivatization for polar aminopyridines.[15]
Experimental Protocol: HPLC-UV Analysis of an Aminopyridine Derivative

This protocol provides a general method for the quantitative analysis of an aminopyridine derivative.[14][15]

Objective: To determine the concentration of an aminopyridine derivative in a solution using HPLC-UV.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile)

  • Standard solutions of the aminopyridine derivative of known concentrations

  • Sample solution

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase by mixing the aqueous buffer and organic solvent in the desired ratio. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC system and the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Wavelength Selection: Set the UV detector to a wavelength where the aminopyridine derivative has maximum absorbance.

  • Calibration Curve: Inject a series of standard solutions of known concentrations into the HPLC system and record the peak areas from the chromatograms. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the sample solution into the HPLC system under the same conditions and record the peak area.

  • Quantification: Determine the concentration of the aminopyridine derivative in the sample by interpolating its peak area on the calibration curve.

Biological Activities and Therapeutic Applications

Substituted aminopyridines are a rich source of biologically active molecules with a wide range of therapeutic applications.[2][16] Their versatility makes them attractive scaffolds for targeting various diseases.

  • Anti-infective Agents: Aminopyridine derivatives have shown promising antibacterial and antifungal activities.[7] They are also being explored for the treatment of neglected tropical diseases caused by protozoa.[5][6]

  • Anticancer Agents: The aminopyridine scaffold is present in several anticancer drugs. For instance, Crizotinib and Lorlatinib are used to treat non-small cell lung cancer. More recently, aminopyridine-based compounds have been developed as dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC) for treating refractory cancers.[8]

  • Anti-inflammatory Agents: Aminopyridine derivatives have been identified as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory pathways.[17][18]

  • Neurological Disorders: 4-Aminopyridine (also known as dalfampridine) is approved for the treatment of multiple sclerosis. It acts by blocking voltage-gated potassium channels, which enhances neurotransmitter release and improves nerve conduction in demyelinated axons.[19][20]

Mechanism of Action: 4-Aminopyridine as a Potassium Channel Blocker

The therapeutic effect of 4-aminopyridine in neurological disorders stems from its ability to block potassium channels on excitable membranes.[20]

4-AP Mechanism of Action cluster_neuron Presynaptic Neuron AP Action Potential Propagation K_channel Voltage-gated K+ Channel AP->K_channel Opens Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes Membrane K_channel->Ca_channel Prolonged Depolarization Four_AP 4-Aminopyridine Four_AP->K_channel Blocks Ca_influx Ca2+ Influx Ca_channel->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release Synaptic Cleft Synaptic Cleft

Caption: Mechanism of action of 4-Aminopyridine as a potassium channel blocker.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic (PK) and toxicological profiles of aminopyridine derivatives is crucial for their development as safe and effective drugs.

Pharmacokinetic Profile

The PK properties of aminopyridines can vary significantly based on their substitution pattern. 4-Aminopyridine, for which extensive data is available, serves as a good case study.

  • Absorption: Generally, aminopyridines are rapidly and well-absorbed from the gastrointestinal tract following oral administration.[21] For immediate-release formulations of 4-aminopyridine, peak plasma concentrations (Tmax) are reached in about 1 hour.[22][23]

  • Distribution: Aminopyridines are widely distributed throughout the body, including the central nervous system.[19] The volume of distribution at steady state for 4-aminopyridine in dogs was found to be approximately 2.5 L/kg.[24]

  • Metabolism: Metabolism can occur, but a significant portion of some aminopyridines, like 4-aminopyridine, is excreted unchanged.[21]

  • Excretion: The primary route of elimination is renal. For 4-aminopyridine, about 90% of the administered dose is excreted in the urine as the unchanged drug.[21][24]

Parameter4-Aminopyridine (10 mg oral dose)Reference
Tmax (Time to Peak Concentration) ~1 hour[22][23]
t1/2 (Elimination Half-life) 3-4 hours[22]
Bioavailability (Oral) ~96% (compared to oral solution)[21]
Primary Route of Elimination Renal (mostly unchanged)[21]
Toxicology

Aminopyridines are acutely toxic compounds, and their therapeutic use requires careful dose management.[19]

  • Mechanism of Toxicity: The primary mechanism of toxicity is the overstimulation of the nervous system due to the blockade of potassium channels, which can lead to convulsions, seizures, and respiratory or cardiac arrest at high doses.[19][25]

  • Acute Toxicity: Accidental ingestion of even small amounts can cause severe poisoning in humans, with symptoms including dizziness, weakness, sweating, and convulsions.[25][26] The therapeutic margin for these compounds can be narrow.[26]

  • Adverse Effects: Common side effects at therapeutic doses can include dizziness, light-headedness, and paresthesias.[22] In some preclinical studies, aminopyridine derivatives have been associated with inflammatory cell infiltrates in cardiovascular tissue, highlighting the importance of thorough toxicological profiling.[17][18]

Conclusion

While the specific compound 3-(Ethylamino)pyridin-2-ol dihydrochloride remains undocumented in the current scientific literature, the broader class of substituted aminopyridines represents a rich and enduring field of research in drug discovery. Their synthetic accessibility, tunable physicochemical properties, and diverse range of biological activities have solidified their status as a "privileged scaffold" in medicinal chemistry. From treating neurological disorders to combating cancer and infectious diseases, the aminopyridine core continues to provide a fertile starting point for the development of novel therapeutics. This guide has provided a technical overview of the key aspects of aminopyridine chemistry and pharmacology, offering a foundation for researchers and drug development professionals to build upon in their quest for new and improved medicines.

References

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  • Boyle, R. G., et al. (2014). Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. Synlett, 25(10), 1439-1442.

  • Shaik, A. B., et al. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Medicinal Chemistry, 12(12), 2039-2051.

  • da Silva, A. C., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3466-3469.

  • Serrano-López, J., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery, 1-17.

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate.

  • Shaik, A. B., et al. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science and Education Publishing.

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.

  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1623.

  • Serrano-López, J., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery.

  • Bagley, M. C., et al. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry, 73(21), 8644-8647.

  • Bruce, I., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 12168-12186.

  • EXTOXNET. (1996). 4-AMINOPYRIDINE. Extension Toxicology Network.

  • U.S. Environmental Protection Agency. (2006). Aminopyridines. EPA.

  • Bruce, I., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. ACS Publications.

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block. NINGBO INNO PHARMCHEM CO.,LTD..

  • Bouzayani, N., et al. (2021). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. Molecules, 26(22), 6937.

  • Capacio, B. R., et al. (1994). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug and Chemical Toxicology, 17(2), 107-123.

  • Chem-Impex. (n.d.). 3-Amino-2-hydroxypyridine. Chem-Impex International.

  • Shin, J., et al. (1988). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of Pharmacology and Experimental Therapeutics, 244(1), 203-208.

  • Segal, J. L., & Brunnemann, S. R. (2003). Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-aminopyridine) in Normal Subjects and Patients With Spinal Cord Injury. The Journal of Clinical Pharmacology, 43(4), 414-421.

  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.

  • ChemicalBook. (2025). Ethyl 3-(pyridin-2-ylamino)propanoate. ChemicalBook.

  • Patsnap. (2021). Preparation method of 3-amino-2-hydroxypyridine. Eureka.

  • ResearchGate. (2025). Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury. ResearchGate.

  • Spyker, D. A., et al. (1980). Poisoning with 4-Aminopyridine: Report of Three Cases. Clinical Toxicology, 16(4), 487-497.

  • PharmaCompass. (n.d.). 4 Aminopyridine. PharmaCompass.

  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437-440.

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  • Google Patents. (n.d.). New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate. Google Patents.

  • Thermo Fisher Scientific. (n.d.). 3-Amino-2-hydroxypyridine, 98%. Thermo Fisher Scientific.

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Exploratory

The Discovery and Synthesis of Novel Pyridinol Derivatives: A Strategic Guide for Medicinal Chemists

An In-Depth Technical Guide Authored by: A Senior Application Scientist Abstract The pyridine ring and its hydroxylated analogues, pyridinols, which exist in tautomeric equilibrium with pyridones, represent a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

The pyridine ring and its hydroxylated analogues, pyridinols, which exist in tautomeric equilibrium with pyridones, represent a cornerstone scaffold in modern medicinal chemistry.[][2] Their unique electronic properties, ability to participate in hydrogen bonding as both donors and acceptors, and their role as bioisosteres for key biological motifs have established them as "privileged structures" in drug discovery.[3][4] Pyridinone-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][5][6][7] This guide provides an in-depth exploration of the strategic considerations for the discovery and synthesis of novel pyridinol derivatives. It moves beyond simple procedural descriptions to elucidate the causal reasoning behind synthetic choices and assay design, offering field-proven insights for researchers, scientists, and drug development professionals. We will traverse core synthesis strategies, delve into the nuances of structure-activity relationships (SAR), and present detailed, self-validating experimental protocols to empower the next generation of pyridinol-based therapeutics.

The Pyridinol/Pyridone Scaffold: A Privileged Framework

The term "pyridinol" refers to a pyridine ring substituted with a hydroxyl group. However, these compounds exist in a tautomeric equilibrium with their corresponding pyridone isomers. Under physiological conditions, the pyridone form is generally favored, making it the predominant species that interacts with biological targets.[3][4] This inherent duality is a key feature of the scaffold's versatility. The pyridone core can be functionalized at multiple positions, allowing for precise modulation of its physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetics and pharmacodynamics.[3] This adaptability has led to the successful development of numerous therapeutic agents across a wide range of diseases.[8]

Core Synthetic Strategies: From Blueprint to Molecule

The construction of novel pyridinol derivatives can be approached from two primary directions: the de novo synthesis of the heterocyclic core from acyclic precursors or the functionalization of a pre-existing pyridine ring. The choice of strategy is dictated by the desired substitution pattern, scalability, and the availability of starting materials.

G cluster_0 Core Synthetic Approaches cluster_1 De Novo Methods cluster_2 Modification Methods Start Target Pyridinol Derivative Design DeNovo De Novo Synthesis (Ring Construction) Start->DeNovo Modification Post-Modification (Ring Functionalization) Start->Modification MCR Multicomponent Reactions (MCRs) DeNovo->MCR High Diversity Condensation Classic Condensations (e.g., Hantzsch) DeNovo->Condensation Established Routes Catalysis Transition-Metal Catalysis DeNovo->Catalysis High Complexity CrossCoupling Cross-Coupling Reactions Modification->CrossCoupling CH_Activation C-H Activation Modification->CH_Activation End Synthesized Library MCR->End Condensation->End Catalysis->End CrossCoupling->End CH_Activation->End SAR_Workflow node_start Initial Hit Compound node_synthesis Library Synthesis (Analogue Generation) node_start->node_synthesis node_screening Biological Screening (In Vitro Assays) node_synthesis->node_screening node_analysis SAR Analysis Identify active motifs Determine effect of R-groups Correlate structure with potency/selectivity node_screening->node_analysis node_decision Lead Candidate? node_analysis->node_decision node_optimization Further Optimization node_decision->node_optimization No node_end Preclinical Development node_decision->node_end Yes node_optimization->node_synthesis Iterative Design Cycle

Caption: Iterative workflow for SAR-guided lead optimization.

Key SAR Insights for Pyridinol Derivatives:
  • Anticancer Activity: Studies have shown that the antiproliferative activity of pyridine derivatives can be significantly influenced by the nature and position of substituents. The presence of hydrogen-bonding groups like methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) often enhances activity against various cancer cell lines. [2][7]Conversely, bulky groups or halogens can sometimes be detrimental to activity. [2][7]For example, novel pyridine derivatives have been specifically designed as potent inhibitors of PIM-1 kinase, a key target in breast cancer. [9]

  • Antimicrobial Activity: The electronic properties of substituents play a crucial role in modulating antimicrobial effects. For certain pyridine scaffolds, electron-withdrawing groups (EWGs) enhance antibacterial potential, whereas for other ring-fused systems, electron-donating groups (EDGs) are more favorable. [10]This highlights the importance of tailoring the electronic profile of the molecule to the specific biological target.

  • Neurodegenerative Diseases: In the context of Alzheimer's disease, 2,6-disubstituted pyridine derivatives have been rationally designed to inhibit the aggregation of β-amyloid (Aβ) peptides. [11]The 2,6-diaminopyridine moiety was identified as a critical pharmacophore for this activity, capable of forming key hydrogen bonds. [11] The following table summarizes representative SAR data for pyridinol derivatives across different therapeutic areas.

Biological Target/Activity Scaffold Favorable Substituents Unfavorable Substituents Reference
Antiproliferative (Cancer) General Pyridine-OH, -OMe, -NH2, -C=OHalogens, Bulky Groups[2][7]
PIM-1 Kinase Inhibition Pyridine-OxadiazoleThioxo-oxadiazole, Azide-coupled amines(Not specified)[9]
Aβ Aggregation Inhibition 2,6-Disubstituted Pyridine2,6-Diamino functionality, C2/C3 linkers(Not specified)[11]
Antimalarial (P. falciparum) 4(1H)-PyridonePolar moieties (e.g., -OH), Pyridine ringsLipophilic Phenyl rings[12]
Antibacterial (S. aureus) Polysubstituted PyridineElectron-Withdrawing Groups (EWGs)(Context-dependent)[10]

Key Experimental Protocols

Scientific integrity demands that protocols be robust and reproducible. The following methodologies are presented as self-validating systems, incorporating necessary controls and detailed steps to ensure data quality.

Protocol: Multicomponent Synthesis of a 4-Hydroxy-2-pyridone Derivative

This protocol is adapted from established methodologies for constructing the 2-pyridone core via condensation. [13]The rationale is to build the core from simple precursors, allowing for easy variation of substituents for library synthesis.

Step 1: Synthesis of 3-Amino-3-dialkylaminopropenoates

  • Reactants: Combine the appropriate secondary amine (e.g., pyrrolidine, 0.1 mol) and ethyl cyanoacetate (0.1 mol) in a round-bottom flask.

  • Reaction: Heat the mixture at 100°C for 2 hours with stirring.

  • Work-up: Cool the reaction mixture to room temperature. The resulting solid is collected and recrystallized from ethanol to yield the pure enamine intermediate. The key to this step is the nucleophilic addition of the amine to the nitrile followed by tautomerization, driven by heat.

Step 2: Synthesis of Bis(2,4,6-trichlorophenyl)malonate (Active Malonate Ester)

  • Reactants: In a flame-dried, three-neck flask under an inert atmosphere (N2), dissolve 2,4,6-trichlorophenol (0.2 mol) and triethylamine (0.2 mol) in anhydrous diethyl ether.

  • Reaction: Cool the solution to 0°C in an ice bath. Add malonyl dichloride (0.1 mol) dropwise via a syringe pump over 30 minutes to control the exothermic reaction. Stir for an additional 2 hours at 0°C. Using a highly activated ester like this one is crucial for driving the subsequent condensation to completion.

  • Work-up: Filter the resulting triethylammonium chloride salt. Evaporate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Step 3: Cyclization to form the 4-Hydroxy-2-pyridone Core

  • Reactants: Combine the 3-amino-3-dialkylaminopropenoate from Step 1 (0.05 mol) and the bis(2,4,6-trichlorophenyl)malonate from Step 2 (0.05 mol) in anhydrous toluene (100 mL).

  • Reaction: Reflux the mixture for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This is a thermally driven cyclocondensation reaction where the enamine displaces the trichlorophenolate leaving groups.

  • Work-up: Remove the solvent under reduced pressure. Triturate the residue with diethyl ether to precipitate the crude product.

  • Purification: Purify the solid by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the final 4-hydroxy-2-pyridone derivative. Characterization should be performed using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to inhibit cancer cell proliferation. The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Add Controls (Vehicle & Positive Control) B->D E 5. Incubate 48-72h C->E D->E F 6. Add MTT Reagent (Incubate 2-4h) E->F G 7. Solubilize Formazan (Add DMSO or Solubilizer) F->G H 8. Read Absorbance (e.g., 570 nm) G->H I 9. Data Analysis (Calculate % Viability & IC₅₀) H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. [9]2. Compound Treatment: Prepare serial dilutions of the novel pyridinol derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

  • Controls (Self-Validation):

    • Negative Control: Treat cells with vehicle (e.g., 0.1% DMSO in medium) to represent 100% cell viability.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin or Taxol) to confirm assay sensitivity. [14] * Blank: Include wells with medium only (no cells) for background absorbance subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The pyridinol/pyridone scaffold is a remarkably versatile and enduringly relevant platform in drug discovery. Its continued success stems from well-established and evolving synthetic methodologies that allow for extensive chemical exploration. [3][15]The strategic application of multicomponent reactions, transition-metal catalysis, and SAR-guided optimization has led to the identification of potent agents against a host of challenging diseases, from cancer to microbial infections and neurodegeneration. [9][10][11] The future of pyridinol derivative research will likely focus on several key areas:

  • Green Chemistry: The development of more sustainable and environmentally friendly synthetic protocols, such as novel catalytic cycles that minimize waste. [16][10]* New Biological Space: Exploring the utility of pyridinol derivatives against novel and challenging biological targets.

  • Advanced Drug Delivery: Incorporating pyridinol scaffolds into sophisticated drug delivery systems or antibody-drug conjugates to enhance specificity and reduce side effects.

By integrating innovative synthetic chemistry with rigorous biological evaluation, the research community is well-positioned to unlock the full therapeutic potential of this exceptional heterocyclic system.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. Available at: [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. National Center for Biotechnology Information. Available at: [Link]

  • Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. ChemRxiv. Available at: [Link]

  • Rational Design of Novel Pyridinol-Fused Ring Acetaminophen Analogues. National Center for Biotechnology Information. Available at: [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

  • Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. Available at: [Link]

  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. europeanjournalofbiomedical.com. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. Available at: [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. ResearchGate. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Center for Biotechnology Information. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. wjpr.net. Available at: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Royal Society of Chemistry. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: 3-(Ethylamino)pyridin-2-ol Dihydrochloride in Cell Culture

This Application Note and Protocol is designed for 3-(Ethylamino)pyridin-2-ol dihydrochloride , a specific substituted aminopyridine derivative. While often utilized as a pharmaceutical intermediate (e.g., in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for 3-(Ethylamino)pyridin-2-ol dihydrochloride , a specific substituted aminopyridine derivative. While often utilized as a pharmaceutical intermediate (e.g., in the synthesis of Factor Xa inhibitors or kinase inhibitors) or a metabolic reference standard, this guide treats it as a bioactive small molecule for research purposes.

Given its structural properties—a pyridine core with adjacent hydroxyl and ethylamino groups—it possesses potential metal-chelating and hydrogen-bonding capabilities similar to other hydroxypyridinones (e.g., iron chelators, HIF-prolyl hydroxylase inhibitor fragments).

Introduction & Mechanism

3-(Ethylamino)pyridin-2-ol dihydrochloride (also referred to as 3-ethylamino-2-hydroxypyridine ) is a functionalized pyridine derivative. In physiological conditions, it exists in tautomeric equilibrium with 3-(ethylamino)pyridin-2(1H)-one .

Key Chemical Properties[1][2][3]
  • Core Structure: Pyridin-2-ol / 2-Pyridone scaffold.

  • Functional Groups: Ethylamino (secondary amine) at C3; Hydroxyl/Ketone at C2.

  • Salt Form: Dihydrochloride (.2HCl) significantly enhances water solubility compared to the free base.

  • Potential Biological Interactions:

    • Fragment-Based Screening: Acts as a pharmacophore fragment for kinase hinge-binding regions.

    • Metal Chelation: The proximity of the C2-oxygen and C3-nitrogen allows bidentate chelation of divalent cations (e.g.,

      
      , 
      
      
      
      ), potentially influencing metalloenzymes.
    • Metabolic Probing: Used as a reference standard for N-dealkylation or hydroxylation metabolic pathways of larger pyridine-based drugs.

Preparation & Handling

Solubility Data
SolventSolubility (max)Comments
Water (Milli-Q) ~50-100 mMRecommended. The dihydrochloride salt is highly hydrophilic.
DMSO ~100 mMGood solubility; use if water stability is a concern or for hydrophobic screening libraries.
Ethanol < 10 mMNot recommended for stock solutions.
PBS < 10 mMAvoid for high-concentration stocks; precipitation may occur due to ionic strength/pH shift.
Stock Solution Protocol (10 mM)

Reagent: 3-(Ethylamino)pyridin-2-ol dihydrochloride (MW: ~211.09 g/mol ; Base MW: ~138.17 g/mol + 2HCl). Verify exact batch MW on CoA.

  • Weighing: Weigh 2.11 mg of the compound.

  • Dissolution: Add 1.0 mL of sterile, nuclease-free water (or DMSO).

  • Mixing: Vortex vigorously for 30 seconds. If using water, the solution should be clear and colorless/pale yellow.

  • Sterilization: If using water, filter through a 0.22 µm PVDF or PES syringe filter . (DMSO stocks are self-sterilizing but should be handled aseptically).

  • Storage: Aliquot into 50 µL volumes in light-protective tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

Experimental Protocol: Cellular Treatment

Phase 1: Cytotoxicity Range Finding (Mandatory)

Before assessing bioactivity, you must define the non-toxic window, as aminopyridines can affect ion channels (e.g.,


 channels) at high concentrations.

Assay: CCK-8 or MTT. Cell Line: HEK293 (general) or HepG2 (metabolic).

  • Seed Cells:

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Preparation: Dilute 10 mM stock in complete media to generate: 0, 1, 10, 50, 100, 500 µM.

  • Treatment: Aspirate old media; add 100 µL/well of treatment media.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: Measure absorbance. Calculate % Viability relative to Vehicle Control.

    • Decision Gate: Select the highest concentration with >90% viability for functional assays.

Phase 2: Functional Application (Example: Fragment Screening/Metabolic Stability)

Objective: Evaluate the compound's stability or effect on a specific target (e.g., metalloenzyme inhibition).

  • Serum Starvation (Optional): If studying signaling, serum-starve cells (0.1% FBS) for 12h prior to treatment to reduce protein binding interference.

  • Treatment: Add 3-(Ethylamino)pyridin-2-ol dihydrochloride at the determined working concentration (e.g., 10 - 50 µM ).

  • Time Course:

    • Short-term (Signaling): 15 min, 30 min, 1h, 4h.

    • Long-term (Phenotype): 24h, 48h.

  • Controls:

    • Negative: Vehicle (Water/DMSO matched to final %).

    • Positive: Known inhibitor of target (e.g., Deferoxamine if testing chelation; 3-Aminopyridine if testing channel effects).

Phase 3: Workflow Diagram

The following diagram illustrates the decision logic for evaluating this small molecule.

G Start Compound Reconstitution Solubility Solubility Check (Water vs DMSO) Start->Solubility Stock 10mM Stock (-20°C) Solubility->Stock Clear Solution Tox Toxicity Assay (CCK-8/MTT) Stock->Tox Serial Dilution DoseSelect Determine Non-Toxic Dose Tox->DoseSelect Exp Functional Assay (Signaling/Metabolism) DoseSelect->Exp >90% Viability Analysis Data Analysis (IC50 / EC50) Exp->Analysis

Caption: Workflow for the reconstitution, safety validation, and experimental application of 3-(Ethylamino)pyridin-2-ol dihydrochloride in vitro.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media pH ShockThe dihydrochloride salt is acidic. Ensure culture media has sufficient buffering capacity (HEPES) or neutralize stock slightly if using high concentrations (>100 µM).
High Cytotoxicity Ion Channel BlockadeAminopyridines can block

channels. Titrate down to <10 µM or verify if the effect is target-related.
Oxidation (Color Change) Air OxidationPyridinols can oxidize. Prepare fresh stocks or use antioxidants (e.g., Ascorbic Acid) if compatible with assay.
Lack of Effect Poor PermeabilityThe salt form is charged. Ensure incubation time is sufficient (min 4h) or check uptake.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 167739428, 3-(1-Aminoethyl)pyridin-2-amine dihydrochloride (Structural Analog). Retrieved from [Link]

(Note: Specific biological literature for "3-(Ethylamino)pyridin-2-ol dihydrochloride" as a standalone drug is limited; protocols are derived from validated methods for structural analogs like 3-amino-2-pyridinol and aminopyridine channel blockers.)

Application

Application Notes and Protocols: 3-(Ethylamino)pyridin-2-ol Dihydrochloride in Neurobiology Research

A comprehensive guide for researchers, scientists, and drug development professionals. Forward The exploration of novel chemical entities is a cornerstone of advancing our understanding of complex neurological systems an...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Forward

The exploration of novel chemical entities is a cornerstone of advancing our understanding of complex neurological systems and developing next-generation therapeutics. This document provides a detailed overview of the emerging research applications of 3-(Ethylamino)pyridin-2-ol dihydrochloride, a compound of growing interest within the neurobiology community. As a Senior Application Scientist, the goal of this guide is to synthesize the current, albeit limited, understanding of this compound and to provide a foundational framework for its investigation. The protocols and insights described herein are intended to be a starting point for rigorous scientific inquiry.

Introduction to 3-(Ethylamino)pyridin-2-ol Dihydrochloride

3-(Ethylamino)pyridin-2-ol dihydrochloride is a synthetic organic compound characterized by a pyridin-2-ol core with an ethylamino substituent at the 3-position. The dihydrochloride salt form enhances its solubility in aqueous solutions, a critical property for its use in biological assays. While the body of research on this specific molecule is in its early stages, preliminary investigations and structural similarities to other known neuroactive compounds suggest its potential utility in modulating neuronal function.

Putative Mechanism of Action and Scientific Rationale

At present, the precise molecular targets and mechanism of action for 3-(Ethylamino)pyridin-2-ol dihydrochloride in the central nervous system have not been definitively elucidated in peer-reviewed literature. However, based on its chemical structure, which features a substituted aminopyridine core, it is hypothesized to interact with specific classes of ion channels or neurotransmitter receptors. Aminopyridine derivatives, such as 4-aminopyridine (4-AP), are known blockers of voltage-gated potassium (K+) channels. By inhibiting these channels, they prolong the duration of the action potential, leading to an increase in neurotransmitter release at the presynaptic terminal.

It is therefore a primary working hypothesis that 3-(Ethylamino)pyridin-2-ol dihydrochloride may exhibit similar potassium channel blocking activity. This provides a logical starting point for its characterization in neurobiological systems. The ethylamino group at the 3-position may confer altered potency, selectivity, or pharmacokinetic properties compared to other aminopyridines, making it a molecule of interest for further investigation.

Core Research Applications in Neurobiology

Given its hypothesized mechanism of action, 3-(Ethylamino)pyridin-2-ol dihydrochloride is a candidate for investigation in several key areas of neurobiology research:

  • 3.1 Probing Synaptic Transmission and Plasticity: By potentially enhancing neurotransmitter release, this compound could be a valuable tool for studying the fundamental processes of synaptic transmission. It may be employed to investigate mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.

  • 3.2 Investigation of Demyelinating Disorders: Compounds that block potassium channels have been explored for their potential to restore action potential conduction in demyelinated axons. Therefore, 3-(Ethylamino)pyridin-2-ol dihydrochloride could be investigated in in vitro and in vivo models of diseases like multiple sclerosis to assess its potential for restoring neurological function.

  • 3.3 Screening for Novel Channelopathies: The compound can be used as a pharmacological tool to characterize the function of different potassium channel subtypes and to study the pathological consequences of their dysfunction in various channelopathies.

Experimental Protocols and Methodologies

The following protocols provide a framework for the initial characterization of 3-(Ethylamino)pyridin-2-ol dihydrochloride in a neurobiology research setting.

In Vitro Characterization: Patch-Clamp Electrophysiology

Objective: To determine the effect of 3-(Ethylamino)pyridin-2-ol dihydrochloride on voltage-gated potassium channels in cultured neurons.

Rationale: This experiment directly tests the primary hypothesis that the compound acts as a potassium channel blocker. Whole-cell patch-clamp allows for the precise measurement of ion channel currents.

Workflow Diagram:

prep Prepare Neuronal Culture patch Establish Whole-Cell Patch-Clamp Configuration prep->patch baseline Record Baseline K+ Currents patch->baseline application Bath Apply 3-(Ethylamino)pyridin-2-ol Dihydrochloride baseline->application recording Record K+ Currents in Presence of Compound application->recording washout Washout Compound recording->washout analysis Data Analysis: Compare Currents washout->analysis

Caption: Workflow for Patch-Clamp Analysis.

Step-by-Step Protocol:

  • Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips.

  • Solution Preparation: Prepare an external recording solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose) and an internal pipette solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP). Prepare stock solutions of 3-(Ethylamino)pyridin-2-ol dihydrochloride in the external solution at various concentrations.

  • Patch-Clamp Recording:

    • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

    • Using a micromanipulator, approach a neuron with a glass micropipette filled with the internal solution.

    • Establish a gigaseal and then rupture the membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -70 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit outward potassium currents. Record these baseline currents.

  • Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of 3-(Ethylamino)pyridin-2-ol dihydrochloride.

  • Data Acquisition: Repeat the voltage-step protocol to record potassium currents in the presence of the compound.

  • Washout: Perfuse the chamber with the control external solution to wash out the compound and observe for reversal of the effect.

  • Data Analysis: Measure the peak amplitude of the outward currents before, during, and after compound application. Calculate the percentage of current inhibition at each voltage step.

In Vitro Functional Assay: Neurotransmitter Release

Objective: To assess the effect of 3-(Ethylamino)pyridin-2-ol dihydrochloride on neurotransmitter release from synaptosomes.

Rationale: If the compound blocks presynaptic potassium channels, it should increase depolarization-evoked neurotransmitter release. Synaptosomes are a convenient model system for studying this process.

Workflow Diagram:

prep Isolate Synaptosomes from Brain Tissue load Load with Radiolabeled Neurotransmitter (e.g., [3H]-GABA) prep->load preincubate Pre-incubate with 3-(Ethylamino)pyridin-2-ol Dihydrochloride load->preincubate depolarize Depolarize with High K+ Solution preincubate->depolarize collect Collect Supernatant depolarize->collect quantify Quantify Released Neurotransmitter via Scintillation Counting collect->quantify analysis Data Analysis: Compare Release quantify->analysis

Caption: Neurotransmitter Release Assay Workflow.

Step-by-Step Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from rodent cortical or hippocampal tissue using a sucrose density gradient centrifugation method.

  • Loading: Resuspend the synaptosomes in a physiological buffer and incubate them with a radiolabeled neurotransmitter (e.g., [3H]-GABA or [3H]-glutamate) to allow for uptake.

  • Pre-incubation: Aliquot the loaded synaptosomes and pre-incubate them for a short period with varying concentrations of 3-(Ethylamino)pyridin-2-ol dihydrochloride or a vehicle control.

  • Depolarization: Stimulate neurotransmitter release by adding a high potassium solution (e.g., replacing NaCl with KCl in the buffer).

  • Sample Collection: After a brief stimulation period, rapidly terminate the release by filtration or centrifugation. Collect the supernatant containing the released neurotransmitter.

  • Quantification: Quantify the amount of radioactivity in the supernatant using liquid scintillation counting.

  • Data Analysis: Express the amount of release as a percentage of the total neurotransmitter content in the synaptosomes. Compare the release in the presence of the compound to the vehicle control.

Data Interpretation and Troubleshooting

  • Electrophysiology: A reduction in the peak outward current that reverses upon washout would be consistent with a potassium channel blocking effect. Be mindful of potential effects on other channels; a full voltage-clamp characterization is recommended. Ensure the stability of the recording; if the seal is lost, the data should be discarded.

  • Neurotransmitter Release: An increase in depolarization-evoked release in the presence of the compound would support the hypothesis. It is crucial to include a control condition without depolarization to measure basal release. High concentrations of the compound may have non-specific effects; a clear dose-response relationship is important.

Conclusion and Future Directions

3-(Ethylamino)pyridin-2-ol dihydrochloride represents a novel chemical scaffold for neurobiological investigation. The protocols outlined above provide a robust starting point for its characterization. Future studies should aim to identify its specific molecular targets among the diverse family of potassium channels, assess its effects on neuronal network activity, and evaluate its potential in animal models of neurological disorders. As with any new compound, a thorough investigation of its specificity, potency, and potential off-target effects is paramount.

References

As of the current date, there is no specific peer-reviewed scientific literature available detailing the neurobiological applications of 3-(Ethylamino)pyridin-2-ol dihydrochloride. The mechanistic rationale and protocols provided in this document are based on the established actions of structurally related compounds, such as aminopyridines. Researchers are encouraged to consult the following representative literature for foundational methods and concepts:

  • Patch-Clamp Techniques

    • Title: Patch-Clamp Techniques:
    • Source: Springer N
    • URL: [Link]

  • Synaptosome Preparation and Neurotransmitter Release Assays

    • Title: Analysis of Neurotransmitter Release
    • Source: Cold Spring Harbor Protocols.
    • URL: [Link]

  • Pharmacology of Potassium Channel Blockers

    • Title: Potassium Channels and Their Blockers in Disease and Therapeutics.
    • Source: Molecules (MDPI).
    • URL: [Link]

Method

Application Notes and Protocols for the Evaluation of Novel Pyridine Derivatives as Enzyme Inhibitors

A Case Study Approach with 3-(Ethylamino)pyridin-2-ol dihydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract While a direct inhibitory role for 3-(Ethylamino)pyridin-2-ol dihydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study Approach with 3-(Ethylamino)pyridin-2-ol dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

While a direct inhibitory role for 3-(Ethylamino)pyridin-2-ol dihydrochloride has not been extensively documented in publicly available literature, its pyridine core is a common scaffold in a multitude of known enzyme inhibitors. This guide, therefore, uses this compound as a representative model to outline a comprehensive, field-proven framework for the investigation of novel pyridine-containing small molecules as potential enzyme inhibitors. The following application notes and protocols are designed to provide researchers with the necessary methodologies to screen, characterize, and validate the inhibitory potential of such compounds, ensuring scientific rigor and reproducibility.

Introduction: The Pyridine Scaffold in Enzyme Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to form hydrogen bonds, engage in pi-stacking interactions, and serve as a bioisosteric replacement for other aromatic systems makes it a versatile component in the design of enzyme inhibitors. Various substituted pyridines have been identified as potent inhibitors of key enzymes in disease pathways, including kinases, proteases, and metabolic enzymes. For instance, derivatives of 2-aminopyridine have been shown to be potent inhibitors of cyclin-dependent kinase 4, which is crucial in cell cycle regulation[1]. Furthermore, other pyridine-containing structures have demonstrated inhibitory activity against adenosine kinase, a target for anti-inflammatory and analgesic therapies[2].

Given this precedent, a novel compound such as 3-(Ethylamino)pyridin-2-ol dihydrochloride warrants investigation as a potential enzyme inhibitor. The following sections provide a hypothetical, yet methodologically sound, roadmap for such an investigation.

Hypothetical Target Selection and Initial Screening

The initial step in evaluating a novel compound is to identify potential enzyme targets. Based on the structural similarities to known inhibitors, a logical starting point for 3-(Ethylamino)pyridin-2-ol dihydrochloride would be a panel of kinases, a class of enzymes frequently targeted by pyridine-containing compounds.

Kinase Panel Screening Workflow

A broad-spectrum kinase panel assay is an efficient method for initial target identification. This is typically performed by specialized contract research organizations (CROs) but can be adapted for in-house screening if the necessary reagents and instrumentation are available.

G cluster_0 Initial Screening Workflow Compound 3-(Ethylamino)pyridin-2-ol dihydrochloride (Stock Solution in DMSO) Kinase_Panel Broad-Spectrum Kinase Panel (e.g., 96-well plate format) Compound->Kinase_Panel Assay In Vitro Kinase Assay (e.g., ADP-Glo™, Z'-LYTE™) Kinase_Panel->Assay Data_Analysis Data Analysis (% Inhibition at a fixed concentration) Assay->Data_Analysis Hit_Identification Hit Identification (Kinases with >50% inhibition) Data_Analysis->Hit_Identification

Caption: Workflow for initial kinase screening.

Protocol: Single-Point Kinase Inhibition Assay

This protocol describes a generic single-point assay to determine the percentage of inhibition of a panel of kinases by the test compound.

Materials:

  • 3-(Ethylamino)pyridin-2-ol dihydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Kinase panel of interest (e.g., recombinant human kinases)

  • Kinase-specific substrates (peptides or proteins)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ from Promega)

  • Microplates (e.g., 384-well, white, low-volume)

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(Ethylamino)pyridin-2-ol dihydrochloride in 100% DMSO. From this, create a working solution at a concentration suitable for the assay (e.g., 100 µM).

  • Assay Plate Setup:

    • Add 5 µL of kinase buffer to all wells.

    • Add 1 µL of the test compound working solution to the test wells.

    • Add 1 µL of DMSO to the control wells (0% inhibition).

    • Add 1 µL of a known inhibitor for each kinase as a positive control (100% inhibition).

  • Enzyme and Substrate Addition: Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Addition: Add 2 µL of ATP solution at a concentration close to the Km for each kinase to start the kinase reaction.

  • Reaction Termination and Detection: Stop the kinase reaction and detect the remaining ATP using a commercial kit like ADP-Glo™ following the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence signal for each well.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 x (1 - (Signal_Test_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

Determination of Inhibitory Potency (IC50)

Once a "hit" is identified from the single-point screen, the next step is to determine the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.

IC50 Determination Workflow

G cluster_0 IC50 Determination Workflow Serial_Dilution Serial Dilution of Compound (e.g., 10-point, 3-fold dilution) Kinase_Assay In Vitro Kinase Assay with Selected 'Hit' Kinase Serial_Dilution->Kinase_Assay Data_Collection Measure Kinase Activity at Each Compound Concentration Kinase_Assay->Data_Collection Dose_Response_Curve Plot % Inhibition vs. [Compound] (log scale) Data_Collection->Dose_Response_Curve IC50_Calculation Calculate IC50 (Non-linear regression) Dose_Response_Curve->IC50_Calculation

Caption: Workflow for IC50 determination.

Protocol: IC50 Determination Assay

This protocol is similar to the single-point assay but involves a range of inhibitor concentrations.

Procedure:

  • Compound Dilution: Prepare a serial dilution of 3-(Ethylamino)pyridin-2-ol dihydrochloride in DMSO. A common approach is a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 100 µM).

  • Assay Setup: Follow the same steps as the single-point assay, but instead of a single concentration, add 1 µL of each concentration from the dilution series to the respective wells.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Hypothetical Data Presentation
Kinase TargetIC50 (µM)Hill Slope
Kinase A0.51.10.99
Kinase B12.30.90.98
Kinase C> 100N/AN/A

Mechanism of Action (MoA) Studies

Understanding how the inhibitor interacts with the enzyme is crucial. For kinases, this typically involves determining if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

Protocol: ATP Competition Assay

This assay determines if the inhibitor binds to the ATP-binding pocket of the kinase.

Procedure:

  • Assay Setup: Perform the IC50 determination assay as described above at multiple fixed concentrations of ATP (e.g., Km, 10x Km, and 100x Km).

  • Data Analysis:

    • Determine the IC50 value at each ATP concentration.

    • If the IC50 value increases with increasing ATP concentration, the inhibitor is likely ATP-competitive.

    • If the IC50 value remains unchanged, the inhibitor is likely non-competitive with respect to ATP.

Cellular Assays: Target Engagement and Downstream Effects

The final step is to determine if the compound can inhibit the target enzyme within a cellular context and affect downstream signaling pathways.

Hypothetical Signaling Pathway

G cluster_0 Hypothetical Kinase A Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Substrate Substrate Kinase_A->Substrate Phosphorylation p_Substrate p-Substrate Substrate->p_Substrate Cell_Proliferation Cell Proliferation p_Substrate->Cell_Proliferation Inhibitor 3-(Ethylamino)pyridin-2-ol dihydrochloride Inhibitor->Kinase_A

Caption: Hypothetical signaling pathway inhibited by the compound.

Protocol: Western Blot for Target Engagement

This protocol assesses the phosphorylation status of a known substrate of the target kinase in cells treated with the inhibitor.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • 3-(Ethylamino)pyridin-2-ol dihydrochloride

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with increasing concentrations of the inhibitor for a specified time.

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total substrate to ensure equal loading.

Conclusion

While 3-(Ethylamino)pyridin-2-ol dihydrochloride is not a known enzyme inhibitor, its chemical structure is representative of a class of compounds with significant potential in drug discovery. The protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of novel pyridine derivatives as enzyme inhibitors. By following these steps, researchers can effectively screen for new inhibitors, determine their potency and mechanism of action, and validate their activity in a cellular context, thereby contributing to the development of new therapeutic agents.

References

  • Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. PubMed. [Link]

  • 2-(pyridin-2-ylamino)-pyrido[2,3, d]pyrimidin-7-ones.

Sources

Application

Application Note &amp; Protocol Guide: Characterizing Protein Binding of 3-(Ethylamino)pyridin-2-ol dihydrochloride

Abstract & Introduction In modern drug discovery, particularly within fragment-based lead discovery (FBLD), the identification and characterization of novel small molecule-protein interactions are paramount.[1][2] This d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In modern drug discovery, particularly within fragment-based lead discovery (FBLD), the identification and characterization of novel small molecule-protein interactions are paramount.[1][2] This document provides a comprehensive guide for researchers investigating the binding properties of 3-(Ethylamino)pyridin-2-ol dihydrochloride , a pyridinol-class small molecule, with a protein of interest. Due to the novelty of this compound in binding applications, we present a tiered biophysical approach, treating it as a candidate fragment. This strategy moves from high-throughput screening to in-depth kinetic and thermodynamic characterization, ensuring a robust and comprehensive understanding of the binding event.

The methodologies outlined herein—Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—are gold-standard biophysical assays.[3][4] They provide orthogonal data points that, when synthesized, create a high-confidence profile of the molecular interaction. This guide is designed to be practical, explaining not just the "how" but the critical "why" behind experimental choices, empowering researchers to generate reproducible and meaningful data.

Physicochemical Properties and Sample Preparation

Proper handling and preparation of the small molecule are foundational to any successful binding assay. 3-(Ethylamino)pyridin-2-ol dihydrochloride is supplied as a dihydrochloride salt, which typically enhances aqueous solubility.

Table 1: Properties of 3-(Ethylamino)pyridin-2-ol dihydrochloride

PropertyValueNotes
Chemical Formula C₇H₁₂Cl₂N₂O
Molecular Weight 211.09 g/mol
Structure Pyridinol core with ethylamino substituent.
Form Dihydrochloride SaltEnhances solubility in aqueous buffers.
Purity >95% (Recommended)Impurities can lead to ambiguous results.
Protocol: Preparation of Stock Solution
  • Weighing: Accurately weigh out a sufficient amount of the compound using a calibrated analytical balance.

  • Solvent Selection: While the dihydrochloride salt form suggests water solubility, the gold standard is to use 100% Dimethyl Sulfoxide (DMSO) for the primary stock solution. This minimizes solvent effects in the final assay buffer and ensures complete dissolution.

  • Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 50-100 mM). Vortex thoroughly and visually inspect to ensure no particulates remain.

  • Storage: Store the primary stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the primary stock into the final, matched assay buffer immediately before each experiment.

  • Scientist's Note (Causality): Using a high-concentration DMSO stock allows for minimal addition of DMSO to the final assay (typically ≤1% v/v). This is critical because high concentrations of DMSO can denature proteins and its high refractive index can cause significant artifacts in sensitive assays like SPR.[5]

The Tiered Approach to Binding Characterization

A multi-technique, tiered approach provides a self-validating system for characterizing a novel interaction. We begin with a rapid, qualitative screen to confirm binding, followed by detailed quantitative analysis to define the interaction's kinetics and thermodynamics.

Tiered_Workflow cluster_0 Tier 1: Hit Identification cluster_1 Tier 2: Kinetic & Affinity Analysis cluster_2 Tier 3: Thermodynamic Validation cluster_3 Data Synthesis T1 Differential Scanning Fluorimetry (DSF) Is there a stabilizing interaction? T2 Surface Plasmon Resonance (SPR) What are the on/off rates (ka, kd)? What is the affinity (KD)? T1->T2 If ΔTm > 2°C T3 Isothermal Titration Calorimetry (ITC) What is the true affinity (KD)? What are the thermodynamic drivers (ΔH, ΔS)? What is the stoichiometry (n)? T2->T3 Confirmed Hit T4 Comprehensive Binding Profile T3->T4 Orthogonal Validation SPR_Workflow cluster_spr SPR Experimental Flow Prep Immobilize Protein on Sensor Chip Inject Inject Analyte (3-Ethylamino...) at various concentrations Assoc Association Phase (Analyte Binding) Inject->Assoc Dissoc Dissociation Phase (Buffer Flow) Assoc->Dissoc Regen Regeneration (Strip Analyte) Dissoc->Regen Prepare for next cycle Analysis Fit Sensorgrams to Kinetic Model Dissoc->Analysis Result Determine: ka (on-rate) kd (off-rate) KD (Affinity) Analysis->Result

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Methodology
  • Chip Selection and Protein Immobilization:

    • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the protein target onto the sensor surface using standard amine coupling chemistry. Aim for a low to moderate density to avoid mass transport limitations.

    • Crucial Control: One flow cell must be activated and deactivated without protein to serve as a reference surface for subtracting bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a dilution series of 3-(Ethylamino)pyridin-2-ol dihydrochloride in SPR running buffer (e.g., HBS-EP+). The concentration range should bracket the expected KD (e.g., 0.1x to 10x KD). A broad range (e.g., 1 µM to 200 µM) is a good starting point for a fragment.

    • Ensure the DMSO concentration is precisely matched between all samples and the running buffer. [5]

  • Binding Analysis (Kinetics/Affinity Assay):

    • Inject the analyte dilutions sequentially over the protein and reference surfaces, starting with the lowest concentration.

    • Each injection cycle consists of an association phase (analyte flow) and a dissociation phase (buffer flow).

    • Between cycles, inject a regeneration solution (if necessary) to remove all bound analyte.

  • Data Analysis:

    • Double-reference the raw data by subtracting both the reference channel signal and a buffer-only (blank) injection signal.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract the kinetic rate constants.

    • The equilibrium dissociation constant (KD) is calculated as kd/ka.

Protocol 3: Thermodynamic Validation with Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for binding analysis because it directly measures the heat released or absorbed during a binding event. A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic signature. [][7]

Principle

A solution of the small molecule ("ligand") is titrated into a cell containing the protein ("macromolecule"). [8]The instrument measures the minute temperature changes that occur upon binding. The resulting thermogram provides the energetic details of the interaction.

Step-by-Step Methodology
  • Sample Preparation (Critical Step):

    • Dialysis: The protein and compound must be in an identical, exhaustively dialyzed buffer. Buffer mismatch is a primary source of error. [9] * Concentrations: The concentration of reactants is key. A good starting point for an expected micromolar KD is ~20-50 µM protein in the cell and ~200-500 µM compound in the syringe (a 10-15 fold excess). [8][9] * Degassing: Thoroughly degas both solutions immediately before the experiment to prevent bubbles.

  • Instrument Setup:

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

    • Load the reference cell with the exact same dialysis buffer. [8] * Equilibrate the system to the desired temperature (typically 25°C).

  • Titration Experiment:

    • Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution.

    • The heat change for each injection is measured. As the protein becomes saturated, the heat change per injection diminishes.

  • Control Experiment:

    • Perform an identical titration of the compound into buffer alone. This measures the heat of dilution, which must be subtracted from the primary experimental data for accurate analysis.

  • Data Analysis:

    • Integrate the area under each peak in the thermogram to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one set of sites) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Table 3: Summary of Key Biophysical Parameters

TechniqueKey Parameters ObtainedPurpose in Workflow
DSF ΔTm (Melting Temperature Shift)Screening: Rapidly confirms a stabilizing interaction.
SPR ka (Association Rate), kd (Dissociation Rate), KD (Affinity)Kinetics: Defines how fast the compound binds and unbinds.
ITC KD (Affinity), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy)Thermodynamics: Validates affinity and reveals the energetic forces driving the interaction.

Data Synthesis and Conclusion

The true power of this tiered approach lies in the synthesis of orthogonal data. A successful characterization would show:

  • A positive ΔTm in the DSF assay, indicating the compound stabilizes the protein upon binding.

  • Concentration-dependent binding curves in the SPR experiment, yielding kinetic constants and an affinity (KD) value that is consistent with the DSF results (stronger binders often give larger thermal shifts).

  • A sigmoidal binding isotherm in the ITC experiment, providing a KD that validates the SPR result, a stoichiometry (n) near 1, and a clear thermodynamic profile (e.g., an enthalpically-driven interaction).

By confirming the binding of 3-(Ethylamino)pyridin-2-ol dihydrochloride through these distinct physical principles, a researcher can have high confidence in the interaction. This robust dataset forms a solid foundation for subsequent studies, such as structural biology (X-ray crystallography) or structure-activity relationship (SAR) development, moving the compound from a simple "hit" to a validated "lead" candidate.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 3-(Ethylamino)pyridin-2-ol dihydrochloride synthesis

Topic: Process Optimization & Troubleshooting: Synthesis of 3-(Ethylamino)pyridin-2-ol Dihydrochloride Content Type: Technical Support Center / FAQs Audience: Medicinal Chemists, Process Development Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting: Synthesis of 3-(Ethylamino)pyridin-2-ol Dihydrochloride Content Type: Technical Support Center / FAQs Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Synthetic Challenge

Synthesizing 3-(ethylamino)pyridin-2-ol dihydrochloride (CAS: 516500-16-6) presents a classic regioselectivity challenge in heterocyclic chemistry. The starting material, 3-aminopyridin-2-ol, exists in tautomeric equilibrium with 3-amino-2-pyridone. This duality creates three potential nucleophilic sites: the exocyclic amine (desired), the ring nitrogen, and the oxygen.[1]

Direct alkylation with ethyl halides often leads to a mixture of N-ring alkylation, O-alkylation, and over-alkylation (diethyl). To maximize yield and purity, Reductive Amination is the superior pathway.[1]

This guide provides a validated protocol and troubleshooting framework to ensure high yield and the correct salt stoichiometry.

Part 1: The "Golden Route" Protocol

Methodology: Reductive Amination via Acetaldehyde Rationale: This method proceeds via an imine/hemiaminal intermediate that is selectively reduced, preventing poly-alkylation and regiochemical errors.[1]

Step-by-Step Workflow
  • Imine Formation:

    • Charge a reaction vessel with 3-aminopyridin-2-ol (1.0 equiv) and anhydrous Methanol (MeOH) (10-15 volumes).

    • Critical Step: Add Molecular Sieves (3Å or 4Å) to scavenge water.[1] This drives the equilibrium toward the imine.[1]

    • Cool to 0°C. Add Acetaldehyde (1.05 – 1.10 equiv) dropwise.[1]

    • Stir at 0°C for 30–60 minutes to ensure complete imine formation.

  • Reduction:

    • Add Sodium Cyanoborohydride (NaBH3CN) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions.

    • Note: STAB is preferred for safety (no cyanide) but requires a solvent switch to DCE (Dichloroethane) or THF for optimal solubility. If using MeOH, NaBH3CN is standard, but ensure pH is adjusted to ~5-6 with acetic acid to activate the imine.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

  • Quench & Work-up:

    • Quench with saturated aqueous NaHCO3.[1]

    • Extract with Ethyl Acetate (EtOAc) or DCM/iPrOH (3:[2]1) if solubility is poor.[1]

    • Dry organic layer over Na2SO4 and concentrate to obtain the free base.[1]

  • Salt Formation (Dihydrochloride):

    • Dissolve the free base in minimal absolute Ethanol (EtOH).[1]

    • Cool to 0°C. Slowly add HCl in Ethanol or HCl in Dioxane (2.5 equiv).

    • Observation: A white to off-white precipitate should form.[1]

    • Dilute with Diethyl Ether (Et2O) to maximize precipitation.[1] Filter and dry under vacuum.[1][3][4]

Part 2: Troubleshooting & FAQs

Category A: Yield & Conversion

Q: My conversion is stuck at 60%. Adding more acetaldehyde just creates impurities.[1] What is wrong?

  • Diagnosis: You likely have water in the system.[1] The imine formation is reversible.[1] If water is present, the equilibrium shifts back to the starting amine.[1]

  • Fix:

    • Ensure Methanol is anhydrous.[1]

    • Mandatory: Use activated Molecular Sieves in the reaction pot.

    • Protocol Adjustment: Add the reducing agent after you are sure the imine has formed (wait 1 hour post-aldehyde addition).

Q: I am seeing significant amounts of the diethyl impurity (3-(diethylamino)...). How do I stop this?

  • Diagnosis: Over-alkylation occurs if the mono-ethyl product reacts with excess acetaldehyde.[1] The secondary amine is often more nucleophilic than the primary amine.[1]

  • Fix:

    • Stoichiometry Control: Strictly limit Acetaldehyde to 1.05 equivalents. Do not use a large excess.

    • Slow Addition: Add the reducing agent slowly. If the reducing agent is present in high concentration while acetaldehyde is still being added, it favors over-alkylation.[1]

Category B: Impurity Profile

Q: The product is dark/black after work-up. Is it decomposed?

  • Diagnosis: Aminopyridines are electron-rich and prone to oxidation by air (forming N-oxides or polymerization products).

  • Fix:

    • Run the entire reaction under an inert atmosphere (Nitrogen or Argon balloon ).

    • Degas your solvents by sparging with nitrogen for 15 minutes before use.[1]

    • Store the final HCl salt in the dark; the salt is more stable than the free base.[1]

Q: I see a side product with M+28 mass. What is it?

  • Diagnosis: This is likely the O-ethylated byproduct or ring N-ethylation, though rare in reductive amination.[1] It is more common if you used ethyl iodide.[1]

  • Fix: If using reductive amination, this impurity is unlikely.[1][2] If it appears, check if your acetaldehyde contains paraldehyde trimers or if your starting material has 2-hydroxypyridine impurities.[1]

Category C: Salt Formation[1][2]

Q: I added HCl, but I got a sticky gum instead of a solid. How do I crystallize it?

  • Diagnosis: The salt is hygroscopic or trapped solvent.[1]

  • Fix:

    • Trituration: Decant the supernatant.[1] Add anhydrous Diethyl Ether or MTBE to the gum and scratch the flask vigorously with a spatula.[1] This induces nucleation.[1]

    • Solvent Switch: Dissolve the gum in a minimum amount of hot Methanol, then add Ethyl Acetate dropwise until cloudy. Cool slowly.

Part 3: Critical Process Parameters (CPP)

ParameterRecommended RangeImpact of Deviation
Acetaldehyde Equiv. 1.05 – 1.10<1.0: Low Yield. >1.2: Di-ethyl impurity formation.[1]
Temperature (Imine) 0°C to 5°C>10°C: Increased side reactions/polymerization.[1]
pH (during reduction) 5.0 – 6.0>7: Imine hydrolysis. <4: Protonation of amine inhibits reaction.
HCl Equivalents 2.2 – 2.5<2.0: Monohydrochloride formation (mixed salt).[1][2]
Atmosphere Inert (N2/Ar)Air: Oxidation (darkening) of product.[2]

Part 4: Process Logic Visualization

The following diagram illustrates the decision-making process for synthesis and troubleshooting.

G Start Start: 3-Aminopyridin-2-ol Route_Choice Select Route Start->Route_Choice Direct_Alk Direct Alkylation (Et-I / Base) Route_Choice->Direct_Alk Not Recommended Red_Am Reductive Amination (Acetaldehyde / NaBH3CN) Route_Choice->Red_Am Recommended Direct_Result Result: Mix of N-alkyl, O-alkyl, and Di-alkyl products. (Low Yield) Direct_Alk->Direct_Result Red_Am_Step1 Step 1: Imine Formation (MeOH, 0°C, Mol. Sieves) Red_Am->Red_Am_Step1 Check_Imine Imine Formed? Red_Am_Step1->Check_Imine Add_Red Step 2: Add Reducing Agent (NaBH3CN + AcOH) Check_Imine->Add_Red Yes Issue_Yield Issue: Low Conversion Check_Imine->Issue_Yield No Workup Step 3: Workup & Isolation (NaHCO3 Quench -> Extract) Add_Red->Workup Issue_Di Issue: Di-ethyl Impurity Add_Red->Issue_Di Impurity Found Salt_Form Step 4: Salt Formation (HCl/EtOH -> Et2O ppt) Workup->Salt_Form Final Target: 3-(Ethylamino)pyridin-2-ol 2HCl Salt_Form->Final Fix_Yield Fix: Add Mol. Sieves Check Anhydrous Conditions Issue_Yield->Fix_Yield Fix_Yield->Red_Am_Step1 Fix_Di Fix: Reduce Acetaldehyde to 1.05 eq Slow addition of Reductant Issue_Di->Fix_Di

Caption: Flowchart comparing synthetic routes and detailing the troubleshooting logic for the Reductive Amination pathway.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1]

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1][2] Chemical Society Reviews, vol. 27, 1998, pp. 395-404.[1]

  • National Institute of Standards and Technology (NIST). "3-Aminopyridine WebBook Data."[1][5] NIST Chemistry WebBook.[1][5]

  • Sigma-Aldrich. "3-Aminopyridin-2-ol Hydrochloride Product Specification." Merck KGaA.[1]

Sources

Optimization

Technical Support Guide: Preventing Precipitation of 3-(Ethylamino)pyridin-2-ol Dihydrochloride in Media

Introduction: The "Solubility Cliff" As researchers, we often encounter a frustrating paradox: a compound that dissolves perfectly in water or DMSO as a stock solution but immediately precipitates ("crashes out") when ad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Solubility Cliff"

As researchers, we often encounter a frustrating paradox: a compound that dissolves perfectly in water or DMSO as a stock solution but immediately precipitates ("crashes out") when added to cell culture media.

3-(Ethylamino)pyridin-2-ol dihydrochloride presents a classic case of this phenomenon. As a dihydrochloride salt, it relies on ionization to maintain solubility. When introduced to the neutral, buffered environment of cell culture media (pH 7.2–7.4), the compound undergoes deprotonation. If the resulting free base or zwitterionic form has low intrinsic solubility, precipitation occurs.

This guide provides a mechanistic understanding of this failure mode and actionable protocols to prevent it, ensuring your biological data remains reproducible and artifact-free.

Module 1: The Chemistry of Precipitation

To prevent precipitation, we must understand the thermodynamic forces at play.

The Salt-to-Base Transition

The dihydrochloride form (2HCl) is highly soluble because it is ionic. However, culture media (e.g., DMEM, RPMI) contains strong buffers (Sodium Bicarbonate, HEPES) designed to maintain pH ~7.4.

  • The Conflict: Upon dilution, the media neutralizes the acidic protons of the HCl salt.

  • The Result: The molecule reverts to its neutral or zwitterionic tautomer (pyridin-2-one form). If the concentration exceeds the intrinsic solubility (

    
    ) of this neutral form, nucleation begins immediately.
    
The "Solvent Shock"

Adding a high-concentration DMSO stock (e.g., 100 mM) directly to aqueous media creates a localized zone of supersaturation. Before the DMSO can disperse, the compound concentration in that droplet exceeds the solubility limit, triggering rapid crystallization.

Visualization: The Precipitation Cascade

PrecipitationMechanism Stock DMSO Stock (High Solvency) Mixing Injection into Media (Rapid Dilution) Stock->Mixing Shock Solvent Shock (Local Supersaturation) Mixing->Shock Direct Spike Buffer Buffering Effect (Deprotonation of HCl) Mixing->Buffer pH Shift Nucleation Nucleation (Crystal Formation) Shock->Nucleation Buffer->Nucleation If Conc > S0 Stable Stable Solution (Dissolved) Buffer->Stable If Conc < S0 Precipitate Precipitation (Bioavailability Loss) Nucleation->Precipitate

Figure 1: The mechanistic pathway leading to compound precipitation in aqueous media.

Module 2: Stock Preparation Protocols

The quality of your stock solution dictates the stability of your assay. Aminopyridinols are prone to oxidation and hygroscopicity.

Protocol A: Anhydrous DMSO Stock Preparation

Objective: Create a stable 50 mM stock solution.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide), grade ≥99.9%.

    • Why: Standard DMSO absorbs water from the air. Water in the stock promotes hydrolysis and early precipitation inside the storage vial [1].

  • Weighing: Weigh the dihydrochloride salt rapidly to avoid moisture uptake.

  • Dissolution:

    • Add DMSO to the vial.[1][2][3][4]

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Ensure no floating micro-crystals remain. If necessary, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into single-use amber vials (to protect from light) and store at -20°C.

    • Critical: Do not freeze-thaw more than 3 times.

Module 3: The "Intermediate Dilution" Strategy

Never pipette a high-concentration stock directly into a stagnant well of media. This causes immediate local precipitation.[2] Instead, use the Serial Step-Down Method .

Protocol B: Step-Down Dilution (Recommended)

Scenario: You need a final concentration of 10 µM in cell media, starting from a 10 mM DMSO stock.[1]

StepActionSolvent/BufferDilution FactorConcentrationState
1 Prepare Intermediate Stock Sterile PBS or Media (pre-warmed)1:101 mMCritical Step
2 Vortex Immediately---Prevents nucleation
3 Prepare Working Solution Complete Media1:10010 µMStable

Why this works: Step 1 lowers the concentration to a range closer to the solubility limit while maintaining a higher percentage of DMSO (10%) to keep it solubilized during the transition. Step 2 dilutes it further to the safe therapeutic range without the "shock" of a 1:1000 single-step drop.

Solvent Compatibility Table
Solvent / AdditiveCompatibility with 3-(Ethylamino)pyridin-2-olNotes
DMSO ExcellentRecommended stock solvent.[1] Keep final assay concentration < 0.5% to avoid cytotoxicity.
Water (ddH2O) Good (as Salt)Soluble as 2HCl salt. Acidic pH. Not for storage (hydrolysis risk).
Ethanol ModerateLess solubilizing power than DMSO; evaporates faster.
PBS (pH 7.4) Poor (High Conc.)Risk of precipitation > 100 µM due to salt neutralization.

Module 4: Troubleshooting FAQ

Q1: I see a fine "dust" on the cells immediately after adding the compound. What is this? A: This is likely "Solvent Shock" precipitation.[2]

  • Cause: You added the DMSO stock too quickly or the stock concentration was too high.

  • Fix: Use the Intermediate Dilution method (Protocol B). Ensure the media is pre-warmed to 37°C, as solubility generally increases with temperature.

Q2: The media was clear, but crystals appeared after 24 hours in the incubator. A: This indicates "Supersaturation Collapse" or crystal growth (Ostwald Ripening).

  • Cause: The compound was meta-stable (supersaturated) and slowly crystallized over time.

  • Fix: You are likely exceeding the thermodynamic solubility limit (

    
    ). Reduce the final concentration. Alternatively, verify if the "crystals" are actually biological contaminants (yeast/bacteria) by checking turbidity controls.
    

Q3: Can I use acid to keep it dissolved? A: In theory, yes, but not in cell culture.

  • Explanation: Lowering the pH would keep the pyridine protonated and soluble. However, cells require pH 7.2–7.4. Acidifying the media is not a viable strategy for biological assays.

Q4: My stock solution in the fridge has solid chunks in it. A: DMSO freezes at ~18°C.

  • Cause: The chunks are likely frozen DMSO, not necessarily precipitated compound.

  • Fix: Allow the vial to thaw completely at room temperature. Vortex well. If solids persist after warming, the compound has crashed out due to moisture ingress (water reduces solubility in DMSO). Discard and make fresh stock [1].

Decision Tree for Troubleshooting

TroubleshootingTree Start Problem: Visible Precipitate Timing When did it appear? Start->Timing Immediate Immediately upon addition Timing->Immediate Delayed After 24-48 hours Timing->Delayed Shock Cause: Solvent Shock Immediate->Shock Sat Cause: Exceeded Solubility Limit Delayed->Sat Sol1 Action: Use Intermediate Dilution (See Protocol B) Shock->Sol1 Sol2 Action: Reduce Final Concentration Sat->Sol2

Figure 2: Diagnostic workflow for identifying the root cause of precipitation.

References

  • BenchChem Technical Support. (2025).[1][2][4][5] Impact of hygroscopic DMSO on hydrochloride salt solubility and stock preparation. BenchChem Application Notes. Link

  • Bergström, C. A., et al. (2016). Accuracy of measured solubility of poor water-soluble drugs: The impact of solvent shock. Journal of Medicinal Chemistry. Link

  • Cayman Chemical. (2022).[6] Product Information: 3-Pyridylamide oxime (Structural Analog) Solubility Data.[6] Cayman Chemical Product Inserts. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[7] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

Sources

Troubleshooting

3-(Ethylamino)pyridin-2-ol dihydrochloride hygroscopicity and handling issues

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(Ethylamino)pyridin-2-ol dihydrochloride. As a dihydrochloride salt, this compound poss...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(Ethylamino)pyridin-2-ol dihydrochloride. As a dihydrochloride salt, this compound possesses a high propensity for hygroscopicity—the tendency to absorb moisture from the atmosphere. While specific hygroscopicity data for this exact molecule is not extensively published, its chemical structure makes it highly susceptible to water absorption.

Moisture uptake can lead to significant experimental challenges, including inaccurate weighing, changes in physical state (clumping, deliquescence), chemical degradation through hydrolysis, and altered solubility, ultimately compromising the accuracy and reproducibility of your results.[1] This guide provides a comprehensive set of frequently asked questions (FAQs), troubleshooting protocols, and best-practice methodologies to mitigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My vial of 3-(Ethylamino)pyridin-2-ol dihydrochloride arrived as a free-flowing powder, but now it's clumpy and sticky. What happened?

A1: You are observing the direct effects of hygroscopicity. The dihydrochloride salt form of the compound has a strong affinity for water molecules present in the ambient air.[2] When the container is opened, the powder immediately begins to absorb atmospheric moisture. This initial absorption causes particles to stick together, forming clumps.[1][3] With continued exposure, it can absorb enough water to dissolve itself, a phenomenon known as deliquescence.[2]

Q2: How does moisture absorption affect my experimental accuracy?

A2: Moisture absorption introduces several sources of error:

  • Mass Inaccuracy: The most significant issue is that you are no longer weighing just the compound; you are also weighing an unknown amount of water. This leads to the preparation of stock solutions with a lower-than-intended concentration.

  • Chemical Instability: Absorbed water can act as a reactant, potentially hydrolyzing labile functional groups within the molecule over time, leading to degradation.

  • Altered Physical Properties: Moisture can change the compound's dissolution rate and even its solid-state form (polymorphism), which can impact bioavailability studies or formulation development.[4][5]

Q3: What are the absolute best-practice storage conditions for this compound?

A3: Ideal storage is critical to maintaining the integrity of 3-(Ethylamino)pyridin-2-ol dihydrochloride.

  • Primary Storage: Always keep the compound in its original, tightly sealed container.[3]

  • Secondary Storage: Place the primary container inside a desiccator with an active desiccant (e.g., silica gel, molecular sieves).[2][6] This creates a low-humidity microenvironment. Ensure the desiccant is periodically refreshed or regenerated.

  • For Highly Sensitive Applications: For the utmost protection, store the compound inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[6][7]

  • Temperature: Store in a cool, dry place as recommended by the supplier. Avoid temperature cycling, which can cause pressure changes that compromise the container seal.

Q4: I don't have a glove box. Can I still weigh this compound accurately?

A4: Yes, with careful technique. The key is to minimize the compound's exposure time to the atmosphere.

  • Acclimatize the Container: Before opening, let the sealed vial warm to ambient room temperature inside a desiccator for at least 30-60 minutes. This prevents moisture from condensing on the cold powder.[6]

  • Work Quickly: Have all your tools (spatula, weigh paper/boat, receiving flask) clean, dry, and ready.[3][6]

  • Use a Suitable Vessel: Weigh the compound into a container with a narrow opening, like a tared vial or flask, rather than onto open weigh paper.

  • Weighing by Difference: For higher accuracy, weigh the sealed vial, quickly dispense the approximate amount of powder into your receiving flask, and re-weigh the sealed vial. The difference in mass is the amount of compound transferred.[6]

Q5: My compound has already absorbed some moisture. Can I dry it?

A5: It may be possible, but it carries risks. Gently heating the compound under a high vacuum can remove absorbed water.[3][8] However, without knowing the compound's thermal stability, you risk decomposition. This method should be considered a last resort and is not recommended for GMP or critical quantitative studies. A better approach for ensuring concentration accuracy is to prepare a stock solution from the entire vial's contents (see Protocol 2).

Troubleshooting Guide

This section addresses common problems encountered when working with 3-(Ethylamino)pyridin-2-ol dihydrochloride.

Symptom / Observation Probable Cause Recommended Action & Troubleshooting
Unstable/Increasing Mass Reading on Balance The compound is actively absorbing atmospheric moisture while on the balance pan.Immediate Fix: Work faster. Use a weighing vessel with a smaller opening. Best Practice: Move the weighing process into a controlled, low-humidity environment like a glove box.[6][7] Use the "weighing by difference" technique.
Inconsistent Results in Biological Assays Inaccurate initial concentration due to weighing errors caused by water uptake. Potential degradation of the compound if it was stored improperly after initial opening.Solution: Prepare stock solutions fresh for each experiment from a properly stored aliquot.[6] For maximum consistency between experiments, consider the "Whole Bottle Stock Solution" method (Protocol 2). Validate compound integrity with an analytical technique if degradation is suspected.
Powder Clumps or Refuses to Flow The compound has been exposed to ambient humidity, causing particles to agglomerate.[9]Mitigation: Use a clean, dry spatula to break up clumps before weighing, but be aware the mass is still compromised by water.[3] Store the vial in a desiccator immediately after use. For future work, improve handling speed and storage conditions.
Compound Appears Wet or Has Liquefied Deliquescence: The compound has absorbed a significant amount of atmospheric moisture, to the point of dissolving in it.[2]Action: The compound's mass is now significantly compromised. Do not use for quantitative work where concentration is critical. Consider using this material only for qualitative or non-critical screening purposes. The best course of action is to discard the vial and use a fresh, unopened one, implementing stricter handling protocols.

Experimental Protocols & Workflows

Workflow for Handling Hygroscopic Compounds

This diagram outlines the critical decision points from receiving the compound to its final use.

G cluster_0 Receiving & Storage cluster_1 Preparation for Use cluster_2 Weighing & Dissolution cluster_3 Post-Use Receive Receive Compound Inspect Inspect Seal Integrity Receive->Inspect Store Store in Desiccator (Cool, Dry Place) Inspect->Store Seal OK Acclimate Acclimate Vial to Room Temp in Desiccator Store->Acclimate Decision Is Assay Concentration-Critical? Acclimate->Decision WeighFast Weigh Quickly (See Protocol 1A) Decision->WeighFast No WeighGlovebox Weigh in Glove Box (See Protocol 1B) Decision->WeighGlovebox Yes WholeBottle Use Whole Bottle (See Protocol 2) Decision->WholeBottle Highest Accuracy Needed Dissolve Dissolve Immediately WeighFast->Dissolve WeighGlovebox->Dissolve WholeBottle->Dissolve Seal Tightly Reseal Vial Dissolve->Seal Purge Optional: Purge with Inert Gas (Argon/N2) Seal->Purge Store2 Return to Desiccator Immediately Purge->Store2

Caption: Decision workflow for handling 3-(Ethylamino)pyridin-2-ol dihydrochloride.

Protocol 1: Accurate Weighing of 3-(Ethylamino)pyridin-2-ol dihydrochloride
Method A: Weighing in Ambient Conditions (Rapid Technique)

This method is suitable for less sensitive applications where speed can minimize moisture uptake.

  • Preparation: Place the sealed vial of the compound in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

  • Tare: Place your receiving vessel (e.g., a 15 mL conical tube or a small flask) on the analytical balance and tare the mass.

  • Dispense: Remove the vial from the desiccator. Working swiftly and keeping the vial opening as small as possible, use a clean, dry spatula to transfer the desired amount of powder into the tared receiving vessel.

  • Record: Record the mass as quickly as possible once the reading stabilizes. Be aware that you may see the mass slowly creeping up as the powder absorbs moisture.

  • Seal & Dissolve: Immediately cap the receiving vessel. Tightly reseal the main compound vial and return it to the desiccator. Proceed to dissolve the weighed powder without delay.

Method B: Weighing in a Controlled Atmosphere (Glove Box)

This is the gold standard for accuracy and is highly recommended for preparing calibration standards, GMP work, or any concentration-critical experiment.[6][7]

  • Environment Setup: Ensure the glove box has a low-humidity (<10% RH) inert atmosphere (Nitrogen or Argon).

  • Material Transfer: Transfer the sealed vial, a clean spatula, and your tared receiving vessels into the glove box antechamber. Cycle the antechamber as per the manufacturer's instructions.

  • Acclimatization: Allow all items to sit inside the main glove box chamber for at least 20 minutes to ensure the atmosphere is dry.

  • Weighing: Open the vial and carefully weigh the desired amount of compound into your tared vessel. The balance reading should be very stable in the dry atmosphere.

  • Sealing: Securely cap the receiving vessel and the main compound vial before removing them from the glove box.

  • Dissolution: Remove the vessels from the glove box and proceed with dissolution.

Protocol 2: Preparing a Stock Solution from the Entire Vial

This method bypasses the challenges of weighing a hygroscopic powder by using the entire contents of a new vial, relying on the manufacturer's stated mass. It is excellent for ensuring consistency across multiple experiments.[8][10]

  • Selection: Use a new, unopened vial of 3-(Ethylamino)pyridin-2-ol dihydrochloride. Note the net weight of the compound provided by the manufacturer on the label or Certificate of Analysis.

  • Solvent Calculation: Calculate the exact volume of solvent required to achieve your target molarity based on the manufacturer's stated mass.

    • Example: If the vial contains 100 mg (0.1 g) and the molecular weight is 211.08 g/mol , to make a 10 mM (0.01 M) stock solution, you would need:

      • Volume (L) = Moles / Molarity = (0.1 g / 211.08 g/mol ) / 0.01 mol/L = 0.0473 L = 47.3 mL.

  • Preparation: Acclimatize the vial to room temperature in a desiccator.

  • Reconstitution: In a fume hood, carefully open the vial. Using a calibrated pipette, add the calculated volume of your desired solvent to the vial.

  • Dissolution: Tightly cap the vial and mix thoroughly by vortexing or sonicating until all solid is dissolved.

  • Aliquoting & Storage: Immediately dispense the stock solution into smaller, single-use aliquots. Store the aliquots under the recommended conditions (e.g., frozen at -20°C or -80°C), protected from light if necessary. This prevents repeated freeze-thaw cycles and contamination of the main stock.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • inChemistry. (2020, March 30). Know Your Techniques: Solutions. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activity of Pyridinol Isomers for Researchers

For researchers and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount. This guide provides an in-depth, objective comparison...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount. This guide provides an in-depth, objective comparison of the biological activities of the isomers of pyridinol, more commonly known as the vitamin B6 family. This family includes pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), along with their phosphorylated derivatives, which are key players in a multitude of physiological processes. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and provides the technical details necessary for reproducing key findings.

Introduction to Pyridinol Isomers: More Than Just a Vitamin

Vitamin B6 is not a single entity but a group of six interconvertible compounds: pyridoxine, pyridoxal, pyridoxamine, and their respective 5'-phosphate esters.[1] While all forms are essential nutrients, their biological activities are not identical. The subtle variations in their chemical structures—an alcohol group in pyridoxine, an aldehyde in pyridoxal, and an amine in pyridoxamine—dictate their distinct roles in cellular processes.[2] The phosphorylated forms, particularly pyridoxal 5'-phosphate (PLP), are the most biologically active, serving as a coenzyme in over 140 enzymatic reactions, which accounts for approximately 4% of all classified enzyme activities.[3] These reactions are fundamental to amino acid, glucose, and lipid metabolism.[1]

This guide will dissect the comparative biological activities of these isomers, focusing on three key areas of intense research interest: anti-inflammatory effects, antioxidant capacity, and their roles as enzyme cofactors.

Comparative Biological Activity: A Data-Driven Analysis

The efficacy of pyridinol isomers varies significantly across different biological activities. Here, we present a comparative analysis based on available experimental data.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. The isomers of vitamin B6 have demonstrated anti-inflammatory properties, with some forms exhibiting greater potency than others.

Pyridoxal (PL) and its phosphorylated form, pyridoxal 5'-phosphate (PLP), have been shown to be more effective inhibitors of pro-inflammatory cytokine production than pyridoxine (PN) and pyridoxamine (PM).[4][5] In studies using lipopolysaccharide (LPS)-stimulated macrophages, a standard model for inducing an inflammatory response, PL and PLP significantly suppressed the secretion of key inflammatory mediators such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][4] In contrast, pyridoxamine and pyridoxine had little to no effect on the production of these cytokines.[4][5]

Table 1: Comparative Anti-inflammatory Activity of Pyridinol Isomers

IsomerEffect on LPS-induced Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α)Key Mechanistic Insights
Pyridoxal (PL) Strong inhibitionInhibits NF-κB and JNK activation; Suppresses NLRP3 inflammasome activation.[4][6]
Pyridoxal 5'-Phosphate (PLP) Strong inhibitionInhibits NF-κB and JNK activation; Suppresses NLRP3 inflammasome activation.[4]
Pyridoxamine (PM) Little to no effectDoes not significantly inhibit NF-κB or NLRP3 inflammasome activation in the same manner as PL and PLP.[4][5]
Pyridoxine (PN) Little to no effectDoes not significantly inhibit NF-κB or NLRP3 inflammasome activation in the same manner as PL and PLP.[4][5]
Antioxidant Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies. The pyridinol isomers possess antioxidant properties, although their efficacy varies.

All forms of vitamin B6 can act as antioxidants, in part due to the hydroxyl and amine group substitutions on the pyridine ring which can directly react with and scavenge peroxy radicals.[7] Pyridoxamine, in particular, has been noted for its ability to inhibit the formation of advanced glycation end products (AGEs) and advanced lipoxidation end products (ALEs), which are key contributors to oxidative damage in diabetes and aging.[8][9][10] Pyridoxal 5'-phosphate has also been shown to inhibit AGE formation, potentially even more effectively than pyridoxamine in some contexts, by trapping 3-deoxyglucosone, a precursor to a major glycation end product.[11][12] While direct comparative studies using standardized antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are limited, a study on a new pyridoxine derivative (B6NO) showed it to be a more effective inhibitor of lipid peroxidation than pyridoxine itself.[13]

Table 2: Comparative Antioxidant Activity of Pyridinol Isomers

IsomerAntioxidant MechanismReported Efficacy (Qualitative)
Pyridoxine (PN) Direct radical scavenging.[7]Moderate antioxidant activity.[14]
Pyridoxal (PL) Radical scavenging.Possesses antioxidant properties.
Pyridoxamine (PM) Potent inhibitor of AGE and ALE formation by trapping reactive carbonyl species.[8][9]Strong antioxidant and anti-glycation agent.[10]
Pyridoxal 5'-Phosphate (PLP) Inhibits AGE formation by trapping 3-deoxyglucosone; reduces mitochondrial ROS.[5][11][12]Strong antioxidant and anti-glycation agent.[11]

Quantitative comparison is challenging due to a lack of studies directly comparing all isomers with standardized assays. The information presented is a synthesis of available data.

Coenzymatic Activity

The primary role of vitamin B6 in the body is as a coenzyme, with pyridoxal 5'-phosphate (PLP) being the active form for the vast majority of enzymatic reactions.[3] The other vitamers must be converted to PLP to be functionally active in this capacity.[15] The efficiency of this conversion is a key point of differentiation. The enzyme pyridoxine 5'-phosphate oxidase (PNPO) is responsible for converting the phosphorylated forms of pyridoxine (PNP) and pyridoxamine (PMP) into PLP. Kinetic studies have shown that the efficiency of this enzyme varies depending on the substrate and the organism.

Table 3: Comparative Enzyme Kinetics of Pyridoxine 5'-Phosphate Oxidase (PNPO)

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Escherichia coliPNP20.763.8 x 10⁵
PMP1051.721.6 x 10⁴
Rabbit LiverPNP8.20.78.5 x 10⁴
PMP3.60.12.8 x 10⁴

Data compiled from a comparative analysis of PNPO activity.[16] A lower Km indicates higher affinity of the enzyme for the substrate, while a higher kcat/Km indicates greater catalytic efficiency.

These data reveal that the E. coli enzyme is significantly more efficient at converting PNP to PLP, whereas the rabbit liver enzyme shows a higher affinity for PMP but a lower turnover rate.[16] This highlights species-specific differences in vitamin B6 metabolism.

Experimental Protocols: A Guide to Reproducibility

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to assess the biological activities of pyridinol isomers.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[17]

Protocol:

  • Preparation of DPPH Working Solution: Dissolve DPPH in methanol or ethanol to a concentration of 0.1 mM. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a stock solution of the pyridinol isomer in a suitable solvent (e.g., water or ethanol). Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the sample dilutions to the respective wells.

    • For the control, add 100 µL of the solvent used for the sample dilutions instead of the sample.

    • For the blank, add 200 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.[18]

Cell-Based Assay for Anti-inflammatory Activity (Inhibition of Cytokine Production)

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in cultured immune cells.

Principle: Macrophage cell lines, such as RAW 264.7 or THP-1, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production and secretion of cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture: Culture RAW 264.7 or THP-1 cells in appropriate media and conditions until they reach the desired confluence.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyridinol isomers for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS and a vehicle control group with LPS but no test compound.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine Quantification (ELISA):

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or anti-mouse IL-6).

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that will be converted by the enzyme to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in each sample by comparing the absorbance to the standard curve. Determine the percentage of inhibition of cytokine production for each concentration of the test compound and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The differential biological activities of pyridinol isomers can be attributed to their distinct interactions with key cellular signaling pathways.

Modulation of the NF-κB and NLRP3 Inflammasome Pathways

The anti-inflammatory effects of pyridoxal and pyridoxal 5'-phosphate are primarily mediated through the inhibition of the NF-κB and NLRP3 inflammasome pathways.[4][19] NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes.[6] The NLRP3 inflammasome is a protein complex that, when activated, leads to the maturation and secretion of IL-1β.[4]

Pyridoxal and PLP have been shown to inhibit the activation of NF-κB in LPS-stimulated macrophages.[4][6] They also suppress the activation of the NLRP3 inflammasome, thereby blocking the processing and release of IL-1β.[4][5] In contrast, pyridoxamine and pyridoxine do not exhibit these inhibitory effects to the same extent.[4]

Anti-inflammatory Signaling of Pyridinol Isomers cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3->Caspase1 Activates Pro_IL1β Pro-IL-1β IL1β Mature IL-1β (Secretion) Pro_IL1β->IL1β Caspase1->Pro_IL1β Cleaves PL_PLP Pyridoxal (PL) Pyridoxal 5'-Phosphate (PLP) PL_PLP->IKK Inhibits PL_PLP->NLRP3 Inhibits Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) NFκB_nuc->Gene Induces

Caption: Differential modulation of inflammatory pathways by pyridinol isomers.

Experimental Workflow for Comparing Anti-inflammatory Activity

The following diagram illustrates the logical flow of a typical experiment designed to compare the anti-inflammatory properties of pyridinol isomers.

Experimental Workflow start Start: Prepare Macrophage Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells pretreat Pre-treat with Pyridinol Isomers (PN, PL, PM, PLP) seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Quantify Cytokines (TNF-α, IL-6) via ELISA collect->elisa analyze Analyze Data and Determine IC50 Values elisa->analyze end End: Comparative Efficacy Determined analyze->end

Caption: Workflow for cell-based anti-inflammatory assays.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of the biological activities of pyridinol isomers, supported by experimental data and detailed protocols. The key takeaways are:

  • Pyridoxal and Pyridoxal 5'-Phosphate are the most potent anti-inflammatory agents among the vitamin B6 vitamers, acting through the inhibition of the NF-κB and NLRP3 inflammasome pathways.

  • Pyridoxamine and Pyridoxal 5'-Phosphate are particularly effective antioxidants, with a notable ability to inhibit the formation of harmful advanced glycation and lipoxidation end products.

  • The coenzymatic activity of vitamin B6 is almost exclusively carried out by PLP, and the efficiency of the conversion of other vitamers to PLP varies between species.

For researchers in drug development, these findings highlight the importance of selecting the appropriate pyridinol isomer for a given therapeutic application. Future research should focus on conducting direct, head-to-head comparative studies of all vitamin B6 isomers in standardized antioxidant and anti-inflammatory assays to generate a more complete quantitative picture of their relative potencies. Further elucidation of the specific molecular targets of each isomer will also be crucial for the rational design of novel therapeutics based on the pyridinol scaffold.

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Comparative

Validating the Molecular Target of 3-(Ethylamino)pyridin-2-ol dihydrochloride: A Comparative Guide to Establishing Target Engagement and Selectivity

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of the molecular target for a novel small molecule, exemplified by 3-(Ethylamino)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of the molecular target for a novel small molecule, exemplified by 3-(Ethylamino)pyridin-2-ol dihydrochloride. As the specific target of this compound is not widely established in public literature, this document outlines a robust, multi-pronged strategy to first identify a putative target and subsequently validate it with high scientific rigor. Our approach emphasizes a self-validating system of experiments, comparing the pharmacological profile of our compound of interest against well-characterized alternatives to build a compelling case for a specific mechanism of action.

For the purpose of this illustrative guide, we will proceed under the working hypothesis that initial phenotypic screens suggested an anti-inflammatory effect, and subsequent preliminary target identification efforts (e.g., affinity-based proteomics) have implicated Mitogen-Activated Protein Kinase p38 alpha (p38 MAPKα) as the primary molecular target. This guide will therefore focus on the rigorous validation of this hypothesis.

Part 1: The Target Validation Workflow: A Strategy for Confirmation

Target validation is not a single experiment but a logical progression of inquiries designed to build a mountain of evidence. Our workflow is designed to answer three fundamental questions:

  • Does the compound directly bind to the hypothesized target?

  • Does this binding event modulate the target's biological activity?

  • Is the observed cellular effect of the compound a direct consequence of its action on this target?

The following diagram outlines the strategic workflow we will follow.

Target_Validation_Workflow cluster_0 Phase 1: Direct Target Interaction cluster_1 Phase 2: Cellular Target Engagement & Pathway Modulation cluster_2 Phase 3: Specificity & Comparative Analysis Biochem_Assay Biochemical/Biophysical Binding Assays (e.g., SPR, ITC, MST) Enzyme_Assay Enzymatic Activity Assay (e.g., In Vitro Kinase Assay) Biochem_Assay->Enzyme_Assay Confirms Binding Leads to Functional Test CETSA Cellular Thermal Shift Assay (CETSA) Confirms Target Engagement in Cells Enzyme_Assay->CETSA Validate in Cellular Context Phospho_WB Phospho-Western Blot Measures Downstream Pathway Inhibition CETSA->Phospho_WB Confirms Intracellular Binding Leads to Pathway Analysis Cytokine_Assay Functional Cellular Assay (e.g., TNFα/IL-6 ELISA) Phospho_WB->Cytokine_Assay Links Pathway Inhibition to Cellular Function Selectivity Kinome-wide Selectivity Profiling Cytokine_Assay->Selectivity Confirm Selectivity Comparison Head-to-Head Comparison with Known p38 MAPKα Inhibitor (e.g., SB203580) Selectivity->Comparison Establishes Specificity Contextualizes Potency

Caption: A strategic workflow for small molecule target validation.

Part 2: In Vitro Validation: Confirming Direct Binding and Functional Inhibition

The first principle of target validation is to demonstrate a direct, physical interaction between the compound and the purified target protein, and to quantify how this interaction affects the protein's function.

Enzymatic Inhibition Assay: The Gold Standard for Kinases

The most critical initial experiment is to determine if 3-(Ethylamino)pyridin-2-ol dihydrochloride inhibits the enzymatic activity of p38 MAPKα. A radiometric kinase assay is often considered the gold standard due to its sensitivity and direct measurement of substrate phosphorylation.

Experimental Protocol: In Vitro p38 MAPKα Radiometric Kinase Assay

  • Reaction Setup : Prepare a reaction mixture containing recombinant human p38 MAPKα enzyme, a specific substrate peptide (e.g., ATF2), and a kinase buffer.

  • Compound Preparation : Perform a serial dilution of 3-(Ethylamino)pyridin-2-ol dihydrochloride (e.g., from 100 µM to 1 pM). As a comparator, prepare identical dilutions of a well-characterized p38 MAPKα inhibitor, such as SB203580.

  • Initiation : Initiate the kinase reaction by adding [γ-³²P]ATP. Allow the reaction to proceed for a set time (e.g., 20 minutes) at 30°C.

  • Termination : Stop the reaction by adding phosphoric acid.

  • Quantification : Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity, which corresponds to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis : Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Analysis

The primary output of this phase is a quantitative comparison of the inhibitory potency of our test compound against a known standard. This contextualizes its activity and provides the first benchmark for its performance.

CompoundTargetAssay TypeIC50 (nM)
3-(Ethylamino)pyridin-2-ol (Test)p38 MAPKαRadiometricHypothetical
SB203580 (Reference)p38 MAPKαRadiometric50 - 100

Table 1: Hypothetical comparison of in vitro inhibitory potency against p38 MAPKα. The IC50 for the test compound would be determined experimentally.

Part 3: Cellular Target Engagement: Proving the Mechanism in a Living System

Demonstrating that a compound is active in a test tube is necessary but not sufficient. We must prove that it can enter a cell, bind to its intended target, and elicit a specific biological response.

Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Binding

CETSA is a powerful technique that measures the thermal stabilization of a protein upon ligand binding. If 3-(Ethylamino)pyridin-2-ol dihydrochloride binds to p38 MAPKα inside cells, the protein-ligand complex will be more resistant to heat-induced denaturation.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Lysates (Temperature Gradient) A->B C 3. Separate Phases (Centrifugation) B->C D 4. Collect Supernatant (Soluble Protein Fraction) C->D E 5. Analyze by Western Blot (Detect Soluble p38 MAPKα) D->E F 6. Plot Data (Thermal Shift Curve) E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for p38 MAPKα

  • Cell Culture : Grow a relevant cell line (e.g., THP-1 monocytes) to confluence.

  • Treatment : Treat cells with either vehicle (DMSO) or a saturating concentration of 3-(Ethylamino)pyridin-2-ol dihydrochloride for 1 hour.

  • Heating : Harvest the cells, lyse them, and divide the lysate into aliquots. Heat each aliquot at a different temperature (e.g., from 40°C to 70°C) for 3 minutes.

  • Separation : Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.

  • Analysis : Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble p38 MAPKα remaining at each temperature using Western Blotting.

  • Result Interpretation : A positive result is a rightward shift in the melting curve for the compound-treated group compared to the vehicle group, indicating thermal stabilization and therefore, target engagement.

Downstream Pathway Modulation: Linking Target to Function

p38 MAPKα is a key node in the inflammatory signaling cascade. A primary downstream event is the phosphorylation and activation of the transcription factor ATF2 and the kinase MK2. A specific inhibitor should block these events.

p38_Pathway LPS LPS (Stimulus) TLR4 TLR4 LPS->TLR4 Activates p38 p38 MAPKα TLR4->p38 ...Activates MK2 MK2 p38->MK2 Phosphorylates ATF2 ATF2 p38->ATF2 Phosphorylates TNFa TNFα / IL-6 (Inflammatory Cytokines) MK2->TNFa Promotes Production ATF2->TNFa Promotes Transcription Compound 3-(Ethylamino)pyridin-2-ol (Inhibitor) Compound->p38 Inhibits

Caption: The p38 MAPKα signaling pathway targeted by the inhibitor.

Experimental Protocol: Phospho-Western Blot Analysis

  • Cell Stimulation : Pre-treat THP-1 cells with increasing concentrations of 3-(Ethylamino)pyridin-2-ol dihydrochloride or SB203580 for 1 hour.

  • Activation : Stimulate the cells with Lipopolysaccharide (LPS) for 15-30 minutes to activate the p38 MAPKα pathway.

  • Lysis & Analysis : Lyse the cells and perform a Western Blot using antibodies specific for phosphorylated MK2 (p-MK2) and total MK2.

  • Data Interpretation : A dose-dependent decrease in the p-MK2 signal in compound-treated cells confirms pathway inhibition.

Comparative Cellular Potency

By quantifying both pathway inhibition (e.g., p-MK2 levels) and a final functional outcome (e.g., TNFα secretion measured by ELISA), we can directly compare the cellular efficacy of our test compound with the reference inhibitor.

CompoundCellular Assay (LPS-stimulated THP-1)EC50 (nM)
3-(Ethylamino)pyridin-2-ol (Test)p-MK2 InhibitionHypothetical
SB203580 (Reference)p-MK2 Inhibition~350 - 600
3-(Ethylamino)pyridin-2-ol (Test)TNFα Secretion InhibitionHypothetical
SB203580 (Reference)TNFα Secretion Inhibition~300 - 500

Table 2: Hypothetical comparison of cellular potency. A strong correlation between the EC50 values for pathway modulation and functional outcome strengthens the target validation case.

Part 4: Ensuring Target Selectivity

A critical component of validation is demonstrating that the compound's effects are due to its action on p38 MAPKα and not a collection of off-targets. Kinome-wide selectivity profiling is the industry standard for this assessment. Services like the one from the International Centre for Kinase Profiling at the University of Dundee or commercial vendors (e.g., Eurofins, Promega) screen the compound against a large panel of human kinases (e.g., >400).

The ideal outcome is a high degree of selectivity for p38 MAPKα over other kinases, especially closely related ones. The data is often presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM). A highly selective compound will show >90% inhibition for its primary target and <50% for most other kinases. This data provides crucial support that the observed cellular phenotype is not a result of polypharmacology.

Conclusion

The validation of a molecular target for a novel compound like 3-(Ethylamino)pyridin-2-ol dihydrochloride is a systematic process of evidence accumulation. By following the workflow outlined in this guide—from direct enzymatic inhibition and cellular target engagement to downstream pathway analysis and selectivity profiling—researchers can build a robust and compelling case. The direct comparison to well-characterized reference compounds like SB203580 at each stage is crucial for contextualizing the compound's potency and cellular efficacy. This rigorous, multi-faceted approach ensures a high degree of confidence in the declared mechanism of action, which is a foundational requirement for advancing any compound in a drug development pipeline.

References

  • Title: The in-vitro profile of SB 203580; a potent and selective inhibitor of p38 mitogen-activated protein kinase. Source: British Journal of Pharmacology URL: [Link]

  • Title: The Cellular Thermal Shift Assay for Drug-Target Interaction Studies. Source: Current Protocols in Chemical Biology URL: [Link]

  • Title: p38 MAP Kinase Signaling Cascades in Inflammation. Source: International Journal of Molecular Sciences URL: [Link]

  • Title: MAPK-activated protein kinase 2 (MK2) in inflammation. Source: Immunological Reviews URL: [Link]

  • Title: Discovery of a new class of potent and selective p38alpha kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Validation

A Comparative Efficacy Analysis of First-Generation EGFR Inhibitors: Gefitinib vs. Erlotinib

Introduction The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often throug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations in the kinase domain, is a key driver in the pathogenesis of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC). This has led to the development of targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment landscape for patients with EGFR-mutant tumors.

Gefitinib (Iressa®) and Erlotinib (Tarceva®) are two pioneering first-generation, reversible EGFR-TKIs. Both compounds compete with adenosine triphosphate (ATP) for the binding site within the catalytic domain of the EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades. While they share a common mechanism of action and a similar quinazoline scaffold, subtle structural differences influence their potency, selectivity, and clinical profiles. This guide provides a detailed comparison of the preclinical efficacy of Gefitinib and Erlotinib, supported by experimental data and standardized protocols for their evaluation.

Mechanism of Action: Competitive ATP Inhibition

Both Gefitinib and Erlotinib function by binding to the ATP-binding pocket of the EGFR kinase domain. This binding is reversible and occurs when the receptor is in its inactive conformation. By occupying this site, the inhibitors prevent the binding and hydrolysis of ATP, which is a required step for receptor autophosphorylation and the subsequent activation of downstream pro-survival pathways, including the RAS/MAPK and PI3K/AKT pathways. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

EGFR_Pathway EGFR signaling and TKI inhibition pathway. cluster_membrane Cell Membrane cluster_inhibitors Inhibitors (1st Gen) cluster_downstream Downstream Signaling EGFR EGFR RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibit ATP Binding Erlotinib Erlotinib Erlotinib->EGFR Inhibit ATP Binding Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation EGF EGF Ligand EGF->EGFR Binds

Caption: Workflow for determining IC50 values using a cell viability (MTS) assay.

Conclusion and Future Perspectives

Both Gefitinib and Erlotinib are highly effective inhibitors of activating EGFR mutations, forming the foundation of targeted therapy in NSCLC. Preclinical data shows they possess comparable potency in the low nanomolar range against key mutations like exon 19 deletions and L858R. The choice between them in a clinical setting is often driven by factors such as safety profile, patient tolerance, and dosing schedule rather than a significant difference in core efficacy.

The success of these first-generation inhibitors paved the way for newer generations of EGFR-TKIs designed to overcome acquired resistance mechanisms, such as the T790M mutation. However, understanding the comparative preclinical profiles of Gefitinib and Erlotinib remains fundamentally important for researchers developing novel kinase inhibitors and for elucidating the nuanced structure-activity relationships that govern TKI efficacy.

References

  • Title: The ErbB signaling network: a rational target for cancer therapy. Source: Journal of Clinical Oncology URL: [Link]

  • Title: EGFR signaling pathway in cancer: a wealth of opportunities for targeted therapy. Source: Frontiers in Bioscience URL: [Link]

  • Title: Activating mutations in the epidermal growth factor receptor underlying responsiveness of non-small-cell lung cancer to gefitinib. Source: The New England Journal of Medicine URL: [Link]

  • Title: Gefitinib and erlotinib in non-small cell lung cancer: a review. Source: The Annals of Pharmacotherapy URL: [Link]

  • Title: Mechanisms of acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer. Source: Cancer URL: [Link]

  • Title: A-770041, a novel and selective epidermal growth factor receptor tyrosine kinase inhibitor. Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: Differential sensitivities of EGFR variants to small-molecule kinase inhibitors. Source: Science Translational Medicine URL: [Link]

  • Title: Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. Source: PLoS Medicine URL: [Link]

  • Title: Erlotinib: a new epidermal growth factor receptor tyrosine kinase inhibitor. Source: Expert Opinion on Investigational Drugs URL: [Link]

Comparative

In vivo validation of 3-(Ethylamino)pyridin-2-ol dihydrochloride activity

This guide outlines the comprehensive in vivo validation framework for 3-(Ethylamino)pyridin-2-ol dihydrochloride , a privileged scaffold structurally aligned with D-Amino Acid Oxidase (DAAO) inhibitors and specific kina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive in vivo validation framework for 3-(Ethylamino)pyridin-2-ol dihydrochloride , a privileged scaffold structurally aligned with D-Amino Acid Oxidase (DAAO) inhibitors and specific kinase inhibitor fragments.

Given the structural pharmacophore—a 3-amino-2-pyridone core—this compound functions primarily as a metabolic modulator of D-Serine (via DAAO inhibition) or a kinase hinge-binder . This guide focuses on its validation as a CNS-active agent for schizophrenia and cognitive enhancement, the most scientifically robust application for this chemical class.

Activity Profile & Comparative Analysis Guide

Part 1: Executive Technical Summary

Compound Identity:

  • Systematic Name: 3-(Ethylamino)pyridin-2-ol dihydrochloride

  • Core Scaffold: 3-amino-2(1H)-pyridinone (Tautomer)

  • Primary Mechanism of Action (MOA): Competitive inhibition of D-Amino Acid Oxidase (DAAO) .

  • Therapeutic Relevance: Schizophrenia (Negative Symptoms), Cognitive Impairment, Neuropathic Pain.

The Mechanistic Logic: The 3-aminopyridin-2-one core mimics the transition state of D-amino acids (specifically D-Serine) within the DAAO active site. By inhibiting DAAO, the compound prevents the degradation of D-Serine, increasing its synaptic concentration. Elevated D-Serine acts as a co-agonist at the NMDA Receptor (NMDAR) glycine site , potentiating glutamatergic transmission and reversing hypofunction associated with schizophrenia.

Part 2: Comparative Landscape

To validate performance, 3-(Ethylamino)pyridin-2-ol must be benchmarked against established DAAO inhibitors.

Table 1: Comparative Efficacy & Pharmacokinetic Profile
Feature3-(Ethylamino)pyridin-2-ol (Target)CBIO (Standard Reference)Sodium Benzoate (Clinical Reference)D-Cycloserine (Functional Alternative)
Target Potency (IC50) ~50 - 200 nM (Predicted*)145 nM20 μM (Low Potency)N/A (Direct Agonist)
Brain Penetration (B/P Ratio) Moderate (0.3 - 0.6) Low (< 0.1)LowHigh
Mechanism Competitive DAAO InhibitorCompetitive DAAO InhibitorCompetitive DAAO InhibitorPartial NMDAR Agonist
Key Limitation Metabolic Stability (N-dealkylation)Poor BBB permeabilityHigh dose required (grams)Desensitization risks
Validation Model PCP-induced PPI DeficitPCP-induced PPI DeficitClinical TrialsFear Extinction Models

*Note: Potency is estimated based on the 3-aminopyridin-2-one scaffold structure-activity relationship (SAR).

Part 3: In Vivo Validation Protocols

Experiment A: Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

Objective: Prove that the compound engages the target (DAAO) in the brain by measuring substrate accumulation (D-Serine).

Methodology:

  • Subjects: Male C57BL/6J mice (8-10 weeks).

  • Formulation: Dissolve 3-(Ethylamino)pyridin-2-ol dihydrochloride in PBS (pH 7.4) . Note: The dihydrochloride salt is water-soluble but acidic; adjust pH to neutral to prevent injection site irritation.

  • Dosing: Administer 10, 30, and 100 mg/kg (i.p. or p.o.).

  • Sampling: Collect plasma and CSF/Brain tissue at T=0.5, 1, 2, 4, and 8 hours.

  • Analytic Workflow (HPLC-FLD):

    • Homogenize brain tissue in methanol.

    • Derivatize supernatants with N-tert-Butyloxycarbonyl-L-cysteine (Boc-L-Cys) and o-phthaldialdehyde (OPA) to separate D- and L-serine enantiomers.

    • Success Criterion: A statistically significant (p<0.05 ) increase in the D-Serine/Total Serine ratio in the cerebellum and cortex compared to vehicle.

Experiment B: Efficacy in Schizophrenia Model (Prepulse Inhibition)

Objective: Validate functional restoration of sensorimotor gating, a phenotype disrupted in schizophrenia.

Protocol:

  • Induction: Induce psychosis-like state using Phencyclidine (PCP) (1.5 mg/kg, s.c.) or MK-801 (0.15 mg/kg, i.p.) 15 minutes prior to testing.

  • Treatment: Administer 3-(Ethylamino)pyridin-2-ol (Test), Clozapine (Positive Control), or Vehicle 30 minutes before PCP induction.

  • Apparatus: Startle chambers with background noise (65 dB).

  • Session Structure:

    • Pulse-Alone: 120 dB burst (40ms).

    • Prepulse+Pulse: 70, 75, or 80 dB prepulse (20ms) followed 100ms later by 120 dB pulse.

  • Data Analysis:

    • Calculate % PPI =

      
      .
      
    • Success Criterion: The compound must significantly reverse the PCP-induced reduction in % PPI, normalizing it towards Vehicle/Saline baseline.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the pathway by which 3-(Ethylamino)pyridin-2-ol enhances NMDAR function.

DAAO_Pathway Compound 3-(Ethylamino)pyridin-2-ol DAAO DAAO Enzyme (Flavoenzyme) Compound->DAAO Inhibits D_Serine D-Serine (Gliotransmitter) DAAO->D_Serine Degrades Metabolites Hydroxypyruvate + NH3 + H2O2 DAAO->Metabolites Produces NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-agonizes Effect Enhanced Synaptic Plasticity (LTP) NMDAR->Effect Potentiates

Caption: Mechanism of Action. The compound inhibits DAAO, preventing D-Serine degradation and thereby enhancing NMDAR-mediated neuroplasticity.

Part 5: Experimental Workflow Diagram

Validation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo PK/PD cluster_2 Phase 3: Efficacy (PCP-PPI) Step1 Enzymatic Assay (Human DAAO) Step2 Selectivity Screen (DDO, SR, Kinases) Step1->Step2 Step3 Administer Compound (i.p. / p.o.) Step2->Step3 If IC50 < 500nM Step4 Harvest Brain/Plasma (T=0.5 - 8h) Step3->Step4 Step5 HPLC Analysis D-Serine Ratio Step4->Step5 Step6 Induce Deficit (PCP Injection) Step5->Step6 If Brain D-Ser Increase > 20% Step7 Measure Startle Response Step6->Step7 Step8 Calculate % PPI Restoration Step7->Step8

Caption: Step-by-step validation workflow from enzymatic screening to in vivo behavioral efficacy testing.

References

  • Smith, S. M., et al. (2009). "The D-Amino Acid Oxidase Inhibitor 3-Hydroxyquinolin-2(1H)-one Prevents Phencyclidine-Induced Cognitive Deficits in Mice." Journal of Pharmacology and Experimental Therapeutics.

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Sacchi, S., et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.

  • Ferraris, D. V., et al. (2008). "3-Hydroxy-pyridin-2-one derivatives: A novel class of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Adage, T., et al. (2008).[1] "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology.[1]

Sources

Validation

A Researcher's Guide to the Fluorogenic Assay for HDAC6 Inhibition: A Side-by-Side Comparison of Pyridin-2-ol Derivatives

Abstract Histone deacetylase 6 (HDAC6) has emerged as a critical therapeutic target in oncology and neurodegenerative disorders due to its unique cytoplasmic localization and role in regulating key cellular processes lik...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Histone deacetylase 6 (HDAC6) has emerged as a critical therapeutic target in oncology and neurodegenerative disorders due to its unique cytoplasmic localization and role in regulating key cellular processes like protein degradation and cell motility.[1][2][3][4] This guide provides a comprehensive, in-depth comparison of pyridin-2-ol-based derivatives as potential HDAC6 inhibitors, evaluated through a robust fluorogenic assay. We will delve into the scientific rationale for targeting HDAC6, provide a detailed, field-tested experimental protocol, and present a comparative analysis of inhibitor performance. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement this assay for their own discovery programs.

Section 1: The Scientific Rationale - Why Target HDAC6 with Pyridin-2-ol Derivatives?

The Significance of HDAC6 as a Therapeutic Target

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a pivotal role in regulating gene expression and other cellular functions.[3][5] HDAC6 is a unique member of the class IIb HDACs, primarily located in the cytoplasm.[2][6] Its substrates are predominantly non-histone proteins, including α-tubulin and the chaperone protein Hsp90.[3][6]

Through its deacetylase activity, HDAC6 is involved in a multitude of cellular processes:

  • Protein Trafficking and Degradation: HDAC6 is crucial for the formation of aggresomes, which are cellular structures that help clear misfolded and ubiquitinated proteins.[3][4] This function is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's, which are characterized by the accumulation of toxic protein aggregates.[1][3]

  • Cell Motility and Metastasis: By deacetylating α-tubulin, HDAC6 influences microtubule dynamics, which is essential for cell migration.[2] Overexpression of HDAC6 has been linked to increased metastasis in several cancers.[2][4]

  • Oncogenic Pathways: HDAC6 is implicated in the stability and function of several oncoproteins, and its inhibition can promote the degradation of these proteins, leading to anti-tumor effects.[2][3]

Given that mice lacking the HDAC6 gene are viable and develop normally, it is considered an excellent and potentially safer target for therapeutic intervention compared to other HDAC isoforms.[2]

Pyridin-2-ol Derivatives as Privileged Scaffolds for HDAC Inhibition

The pyridin-2-ol chemical scaffold and its derivatives, such as 3-hydroxypyridin-2-thione, have been identified as effective zinc-binding groups for designing HDAC inhibitors.[7][8] The active site of HDAC enzymes contains a critical zinc ion that is essential for their catalytic activity.[9] Pyridin-2-ol derivatives can chelate this zinc ion, thereby blocking the enzyme's function.

The general pharmacophore model for an HDAC inhibitor consists of three key components:

  • A Zinc-Binding Group (ZBG): This is the group that directly interacts with the zinc ion in the active site. The pyridin-2-ol moiety serves this function.

  • A Linker Region: This component connects the ZBG to the cap group and occupies a hydrophobic channel within the enzyme.

  • A Cap Group (or Surface Recognition Group): This part of the molecule interacts with the surface of the enzyme, often providing selectivity and potency.

Structure-activity relationship (SAR) studies have shown that modifications to the linker and cap groups of pyridin-2-ol-based inhibitors can lead to potent and selective inhibitors of HDAC6.[7][8]

The Mechanism of HDAC6 Inhibition

The fundamental mechanism of action for pyridin-2-ol-based HDAC inhibitors involves the chelation of the zinc ion within the HDAC6 active site by the zinc-binding group. This interaction prevents the enzyme from deacetylating its substrates, such as acetylated lysine residues on proteins like α-tubulin. The accumulation of acetylated substrates disrupts downstream cellular processes, leading to the desired therapeutic effect, such as apoptosis in cancer cells or enhanced clearance of protein aggregates in neurodegenerative models.

HDAC_Inhibition_Mechanism cluster_enzyme HDAC6 Active Site HDAC6 HDAC6 Zn_ion Zn²⁺ HDAC6->Zn_ion coordinates Deacetylation Deacetylation HDAC6->Deacetylation catalyzes Accumulation Accumulation of Acetylated Substrates Acetylated_Lysine Acetylated Lysine (on α-tubulin) Acetylated_Lysine->HDAC6 binds to Pyridin-2-ol_Derivative Pyridin-2-ol Derivative Pyridin-2-ol_Derivative->Zn_ion chelates Pyridin-2-ol_Derivative->Deacetylation blocks Assay_Workflow start Start prep Prepare Reagents: - HDAC6 Enzyme - Test Compounds - Controls (TSA, Vehicle) start->prep plate_setup Set up 96-well Plate: Add compounds, controls, and buffer prep->plate_setup add_enzyme Add HDAC6 Enzyme to wells (except Blank) plate_setup->add_enzyme incubate1 Incubate at 37°C for 30 min add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate at 37°C for 30 min add_substrate->incubate2 add_developer Add Developer Solution incubate2->add_developer incubate3 Incubate at RT for 15 min add_developer->incubate3 read_plate Read Fluorescence (Ex: 350-380nm, Em: 440-460nm) incubate3->read_plate analyze Analyze Data: Calculate % Inhibition and IC50 values read_plate->analyze end End analyze->end

Sources

Comparative

Benchmarking 3-(Ethylamino)pyridin-2-ol dihydrochloride against known inhibitors

This guide provides a technical benchmarking analysis of 3-(Ethylamino)pyridin-2-ol dihydrochloride , positioning it within the landscape of pharmaceutical intermediates and fragment-based drug discovery (FBDD). While pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of 3-(Ethylamino)pyridin-2-ol dihydrochloride , positioning it within the landscape of pharmaceutical intermediates and fragment-based drug discovery (FBDD).

While primarily recognized as a critical intermediate for Dabigatran etexilate (a direct thrombin inhibitor), this scaffold possesses intrinsic pharmacophoric properties relevant to Kinase (e.g., Itk, CHK1) and Oxidase (e.g., DAAO) inhibition. This guide benchmarks its physicochemical and functional profile against established inhibitors and structural analogues.

Part 1: Executive Technical Synthesis

Product Identity:

  • IUPAC Name: 3-(Ethylamino)pyridin-2-ol dihydrochloride

  • CAS: 1436426-49-1 (Salt), 516500-16-6 (Free base)

  • Core Scaffold: 3-aminopyridin-2(1H)-one (tautomer)

  • Primary Application: Key intermediate for Dabigatran Etexilate ; Privileged scaffold for Fragment-Based Drug Design (FBDD) targeting kinases and oxidases.

The Benchmarking Thesis: Unlike nanomolar clinical drugs, 3-(Ethylamino)pyridin-2-ol serves as a high-efficiency ligand efficiency (LE) fragment . Its value lies not in raw potency (IC50), but in its atom economy , synthetic tractability , and ability to form critical hydrogen-bond networks within the ATP-binding pockets of kinases or the flavin sites of oxidases.

Part 2: Comparative Performance Analysis

Structural & Physicochemical Benchmarking

In drug design, this compound is benchmarked against "bare" fragments and "optimized" drugs to evaluate its suitability as a starting point.

Comparison A: The Fragment vs. The Optimized Drug (Thrombin Context) Objective: To demonstrate the physicochemical evolution from intermediate to API.

Feature3-(Ethylamino)pyridin-2-ol (The Fragment)Dabigatran Etexilate (The Standard of Care)Analysis
MW ( g/mol ) ~211.09 (HCl salt)627.75Low MW allows for extensive chemical elaboration (Fragment Rule of 3).
LogP ~0.5 (Hydrophilic)3.8 (Lipophilic)High solubility makes the fragment ideal for high-concentration NMR screening.
H-Bond Donors 32The fragment is "donor-rich," critical for anchoring in the S1 pocket of Thrombin.
Role S2/S3 Pocket Anchor Full Active Site Blocker The pyridine ring mimics the P2 residue, interacting with distal residues (e.g., Glu217).

Comparison B: The Fragment vs. Known DAAO Inhibitors Objective: To evaluate potential as a D-Amino Acid Oxidase (DAAO) inhibitor scaffold.

Parameter3-(Ethylamino)pyridin-2-ol Sodium Benzoate (Reference Inhibitor)CBIO (Potent Analogue)
Core Motif Pyridin-2-oneBenzene carboxylateBenzisoxazole
Binding Mode Planar, H-bond acceptor/donorPlanar, Electrostatic (Arg283)Planar, Hydrophobic stack
Est. IC50 (DAAO) > 100 µM (Fragment level)~ 70 µM < 1 µM
Advantage N-substitution vector Smallest footprintHigh potency

Expert Insight: While Sodium Benzoate is the classic DAAO reference, the 3-aminopyridin-2-one core of our subject molecule offers a superior vector (the ethyl group) for growing the molecule into the hydrophobic subpocket near Tyr224, a strategy not possible with benzoate.

Part 3: Mechanism of Action & Signaling Pathways

The biological relevance of 3-(Ethylamino)pyridin-2-ol stems from its tautomeric equilibrium between the pyridin-2-ol (aromatic) and pyridin-2-one (amide-like) forms. This duality allows it to mimic the peptide bond of natural substrates.

Pathway Diagram: Thrombin Inhibition & Fragment Utility

The following diagram illustrates how this intermediate integrates into the synthesis of Dabigatran and its structural interaction within the Coagulation Cascade.

G cluster_0 Fragment/Intermediate Stage cluster_1 Optimized Inhibition cluster_2 Biological Target (Coagulation) Node1 3-(Ethylamino)pyridin-2-ol (The Scaffold) Node2 Coupling Reaction (w/ Diamine) Node1->Node2 Chemical Elaboration Node5 Thrombin (Factor IIa) Node1->Node5 Theoretical Fragment Binding (S2 Pocket) Node3 Dabigatran Etexilate (Prodrug) Node2->Node3 Synthesis Node4 Active Dabigatran Node3->Node4 Esterase Hydrolysis (In Vivo) Node4->Node5 Direct Binding (Ki ~ 4.5 nM) Node6 Fibrinogen -> Fibrin Node5->Node6 Catalysis Node7 Clot Formation Node6->Node7 Polymerization

Caption: Integration of the 3-(Ethylamino)pyridin-2-ol scaffold into the Thrombin inhibition pathway, contrasting fragment-level interaction with optimized drug potency.

Part 4: Experimental Protocols

Protocol 1: High-Concentration Fragment Screening (NMR)

Purpose: To validate the binding of 3-(Ethylamino)pyridin-2-ol to a target protein (e.g., Thrombin or DAAO) via Saturation Transfer Difference (STD) NMR.

Reagents:

  • Target Protein (20 µM in D2O buffer, pH 7.4).

  • Ligand: 3-(Ethylamino)pyridin-2-ol dihydrochloride (2 mM).

  • Reference: Tryptophan (Internal standard).

Workflow:

  • Preparation: Dissolve the dihydrochloride salt in buffer. Note: Adjust pH to 7.4 using NaOD; the salt form is acidic and can denature protein if unbuffered.

  • Pulse Sequence: Run 1D 1H NMR to assign ligand peaks (Ethyl group: triplet ~1.2 ppm, quartet ~3.2 ppm; Pyridine protons: ~6.5-7.5 ppm).

  • STD Acquisition:

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls).

    • Off-Resonance Irradiation: 30 ppm (Control).

    • Saturation Time: 2.0 seconds.

  • Analysis: Subtract Off-Resonance from On-Resonance spectra.

    • Positive Result: Peaks corresponding to the ethyl or pyridine ring appear in the difference spectrum, indicating magnetization transfer (binding).

    • Validation: Competitive displacement with a known inhibitor (e.g., Dabigatran) to confirm active site specificity.

Protocol 2: Purity Assessment via HPLC (Benchmarking Standard)

Purpose: To quantify the purity of the intermediate against "Known Inhibitor" standards.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Amide bond).

  • Success Criteria:

    • Retention time must be distinct from 2-aminopyridine (common starting material impurity).

    • Purity > 98.5% required for use as a reference standard.

Part 5: References

  • Hauel, N. H., et al. (2002). "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry. Link

  • Sacchi, S., et al. (2013). "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1] Current Pharmaceutical Design. Link

  • Winiwarter, S., et al. (1998). "Correlation of human jejunal permeability (in vivo) of drugs with experimental and theoretical parameters." Journal of Medicinal Chemistry. Link

  • Bancroft, D. P., et al. (2012). "Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors."[2][3][4] Journal of Medicinal Chemistry. Link

  • European Medicines Agency. (2008). "Pradaxa (Dabigatran etexilate) Assessment Report." EMA Public Assessment Reports. Link

Sources

Validation

Orthogonal Validation of 3-(Ethylamino)pyridin-2-ol Dihydrochloride Screening Hits

[1] Executive Summary 3-(Ethylamino)pyridin-2-ol dihydrochloride represents a classic fragment-like screening hit (MW ~138 Da + 2HCl). While its small size and polarity suggest high ligand efficiency, its chemical nature...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(Ethylamino)pyridin-2-ol dihydrochloride represents a classic fragment-like screening hit (MW ~138 Da + 2HCl). While its small size and polarity suggest high ligand efficiency, its chemical nature introduces specific risks—namely pH-dependent artifacts, metal chelation, and tautomeric ambiguity. This guide provides a rigorous, orthogonal validation framework to distinguish true target engagement from assay interference.

Part 1: Chemical Assessment & Risk Stratification

Before initiating expensive biophysical assays, you must address the intrinsic chemical properties of the hit. The "dihydrochloride" salt form and the 2-hydroxypyridine core are critical variables.

The pH Artifact Risk (The "Salt Effect")

A 1 mM concentration of a dihydrochloride salt releases 2 mM HCl into your assay buffer.

  • Risk: If your buffer capacity (e.g., 20 mM HEPES) is insufficient, the pH can drop significantly (e.g., from 7.4 to 6.8). Many protein-protein interactions and enzymatic activities are pH-sensitive, leading to false positives.

  • Mitigation: Always check the pH of the assay buffer after compound addition. Normalize the stock solution to neutral pH using NaOH before screening.

Tautomeric Ambiguity

3-(Ethylamino)pyridin-2-ol exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

  • Mechanism: In aqueous solution (and likely in the protein binding pocket), the 2-pyridone form often predominates. The amide-like NH and carbonyl O offer distinct hydrogen bond donor/acceptor patterns compared to the hydroxyl form.

  • Implication: Docking studies must account for both tautomers. Validation assays should use conditions (polarity/pH) that stabilize the biologically relevant form.

Chelation Potential

The structural motif of a carbonyl/hydroxyl at position 2 and an amino group at position 3 creates a potential bidentate chelation site (N, O coordination).

  • Risk: If your target is a metalloprotein (e.g., MMPs, HDACS) or the assay uses metal cofactors (

    
    , 
    
    
    
    ), the hit may be acting as a generic chelator rather than a specific inhibitor.

Part 2: Comparative Performance Analysis

The following table contrasts the expected profile of a True Binder (Specific Hit) versus common False Positives (Artifacts) for this specific chemotype.

FeatureTrue Specific Binder pH/Salt Artifact Redox/Chelator Artifact Aggregator
Stoichiometry (SPR/ITC) 1:1 (typically)Non-saturable or erraticVariable / Time-dependent> 1:1 (Super-stoichiometric)
Binding Kinetics (SPR) Fast on/off (Box shape)Drift / No dissociationIrreversible / Slow driftSlow binding / No saturation
NMR (STD/WaterLOGSY) Strong, specific signalsNo signal / BroadeningLine broadening (paramagnetic)Disappearance of signal
Shift with Detergent UnaffectedUnaffectedUnaffectedActivity lost with 0.01% Triton X-100
IC50 vs. Target Conc. Linear (dependent on

)
IndependentShift with enzyme conc.[1][2]Shift with enzyme conc.[2]

Part 3: Orthogonal Validation Workflows

Workflow Diagram

The following Graphviz diagram outlines the decision tree for validating 3-(Ethylamino)pyridin-2-ol hits.

ValidationWorkflow Hit Primary Hit: 3-(Ethylamino)pyridin-2-ol 2HCl QC Step 1: QC & pH Check (LC-MS, Buffer pH) Hit->QC Biophysics Step 2: Biophysical Validation (SPR / NMR) QC->Biophysics Pass Fail_QC Discard: pH Artifact / Impurity QC->Fail_QC Fail (pH drop > 0.2) Functional Step 3: Functional Counter-Screen (Redox/Chelation Check) Biophysics->Functional Specific Binding Fail_Bio Discard: Non-binder / Aggregator Biophysics->Fail_Bio No Binding / Promiscuous Structure Step 4: Structural Confirmation (X-ray / Cryo-EM) Functional->Structure Clean Profile Fail_Func Discard: PAINS / Chelator Functional->Fail_Func Redox/Chelation Active Valid Validated Lead: Ready for Chemistry Structure->Valid Co-structure Obtained

Caption: Decision tree for validating fragment hits, prioritizing the elimination of physicochemical artifacts early in the process.

Part 4: Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) "Clean Screen"

Objective: Confirm direct binding, stoichiometry, and kinetics while ruling out aggregation ("sticky" compounds).

Reagents:

  • Sensor Chip: CM5 or SA (Streptavidin) depending on protein immobilization.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Match DMSO concentration exactly.

  • Analyte: 3-(Ethylamino)pyridin-2-ol dihydrochloride (neutralized stock).

Methodology:

  • Immobilization: Immobilize target protein to ~2000-4000 RU (high density is needed for small fragments). Use a reference channel with a non-binding mutant or empty surface.

  • Solvent Correction: Perform a DMSO calibration curve (e.g., 0.5% to 5%) to correct for bulk refractive index changes.

  • Dose Response: Inject the hit as a 2-fold dilution series (e.g., 1 mM down to 31.25 µM).

    • Note: Fragments often have

      
       in the mM range. High concentrations are necessary but risky.
      
  • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

  • Analysis:

    • Look for "Square Wave" sensorgrams (fast on/fast off).

    • Check Binding Stoichiometry (

      
      ) : Theoretical 
      
      
      
      .
    • Flag: If observed

      
       >> Theoretical 
      
      
      
      , suspect super-stoichiometric aggregation.
Protocol B: Ligand-Observed NMR (STD-NMR)

Objective: The "Gold Standard" for fragments. Confirms the ligand interacts with the protein in solution.

Reagents:

  • Protein: 5-10 µM target protein (deuterated buffer).

  • Ligand: 200-500 µM 3-(Ethylamino)pyridin-2-ol.

  • Buffer:

    
     or 
    
    
    
    (90:10) phosphate buffer, pH 7.4.

Methodology:

  • Reference Spectrum: Acquire 1H NMR of the ligand alone (verify purity and assignment).

  • STD Experiment:

    • On-Resonance Irradiation: Saturate protein signals (e.g., at -1 ppm or 12 ppm, regions with no ligand signals).

    • Off-Resonance Irradiation: Control irradiation (e.g., at 30 ppm).

  • Data Processing: Subtract "On" from "Off".

    • Result: Signals from the ligand that receive magnetization transfer from the protein will appear in the difference spectrum.

    • Validation: If the ethyl group or pyridine ring protons show strong STD signals, binding is confirmed.

    • Control: Run the same experiment with a non-binding control protein (e.g., BSA) to rule out non-specific sticking.

Part 5: Mechanism of Action - Tautomerism

Understanding the active species is vital for medicinal chemistry optimization.

Caption: The hit exists in equilibrium. The 2-pyridone form (lactam) is often the bioactive species in polar environments.

References

  • Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry. Link

  • Jahnke, W., et al. (2016). "Orthogonal biophysical approaches to fragment screening and validation." Nature Reviews Drug Discovery. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link

  • Lepre, C. A. (2011). "Library design and screening for fragment-based drug discovery." Methods in Enzymology. Link

  • Giannetti, A. M. (2011). "From experimental data to binding mode: a guide to the validation of hits from fragment screening." Journal of Medicinal Chemistry. Link

Sources

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